1,4-Anthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOTZYUVGZKSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212899 | |
| Record name | 1,4-Anthraquinone | |
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Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-12-1 | |
| Record name | 1,4-Anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Anthraquinone | |
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| Record name | 1,4-Anthraquinone | |
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| Record name | 1,4-Anthraquinone | |
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| Record name | 1,4-anthraquinone | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 1,4-Anthraquinone from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,4-anthraquinone, a significant chemical intermediate, starting from naphthalene. The synthesis is a multi-step process, primarily involving the initial oxidation of naphthalene to 1,4-naphthoquinone, followed by a Diels-Alder reaction and subsequent oxidation to yield the target compound. This document details the critical experimental protocols, presents quantitative data in a structured format, and illustrates the reaction workflows for clarity.
Introduction
This compound (anthracene-1,4-dione) is a polycyclic aromatic quinone. While its isomer, 9,10-anthraquinone, is more common, this compound and its derivatives are of significant interest due to their potential applications in dye synthesis and pharmacology. Notably, this compound has been investigated for its anticancer properties, demonstrating the ability to inhibit macromolecule synthesis and induce DNA fragmentation in leukemic cells[1]. The synthesis from naphthalene provides a viable route to access this and other related structures for further investigation.
The overall synthetic strategy is a two-stage process:
-
Oxidation of Naphthalene: The aromatic naphthalene core is first oxidized to form the key intermediate, 1,4-naphthoquinone.
-
Annulation via Diels-Alder: 1,4-naphthoquinone undergoes a [4+2] cycloaddition with a diene, followed by an oxidation/aromatization step to construct the final tricyclic anthraquinone system.
Stage 1: Synthesis of the Key Intermediate: 1,4-Naphthoquinone
The conversion of naphthalene to 1,4-naphthoquinone is the foundational step. Various methods have been established, ranging from laboratory-scale chemical oxidation to industrial gas-phase catalytic processes.
Method 1: Laboratory-Scale Oxidation with Chromium Trioxide
A well-documented laboratory method involves the oxidation of naphthalene using chromium trioxide in acetic acid.[2][3] While effective, this method uses a stoichiometric amount of a heavy metal oxidant.
Experimental Protocol (Adapted from Organic Syntheses) [3]
-
Preparation: A solution of 120 g (1.2 moles) of chromium trioxide in 150 ml of 80% aqueous acetic acid is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Reaction: The flask is cooled in an ice-salt bath to 0°C. A solution of 64 g (0.5 mole) of naphthalene in 600 ml of glacial acetic acid is added dropwise over 2-3 hours, maintaining the internal temperature between 10-15°C with vigorous stirring.
-
Stirring & Aging: Stirring is continued overnight as the mixture warms to room temperature. The resulting dark green solution is then set aside for 3 days with occasional stirring.
-
Precipitation & Isolation: The reaction mixture is poured into 6 liters of water to precipitate the crude product. The yellow precipitate is collected by filtration, washed with 200 ml of water, and dried.
-
Purification: The crude product is purified by crystallization from petroleum ether (b.p. 80-100°C) to yield long, yellow needles.
Quantitative Data for Chromium Trioxide Oxidation
| Parameter | Value | Reference |
| Naphthalene | 64 g (0.5 mole) | [3] |
| Chromium Trioxide | 120 g (1.2 moles) | [3] |
| Solvent | Glacial Acetic Acid / 80% Acetic Acid | [3] |
| Reaction Temperature | 10-15°C (addition), then room temp. | [3] |
| Yield | 14-17 g (18-22%) | [3] |
| Melting Point | 124-125°C | [3] |
Method 2: Catalytic Gas-Phase Oxidation
For industrial-scale production, the catalytic oxidation of naphthalene in the gas phase is preferred. This method typically employs vanadium-based catalysts and offers a more direct route, though it often produces a mixture of 1,4-naphthoquinone and phthalic anhydride.[4][5][6]
General Workflow for Catalytic Oxidation
Caption: Gas-phase catalytic oxidation workflow.
Process parameters such as temperature, catalyst composition, and the presence of promoters (e.g., sulfur compounds) can be tuned to optimize the yield of 1,4-naphthoquinone over phthalic anhydride.[4]
Quantitative Data for Catalytic Gas-Phase Oxidation
| Catalyst System | Temperature | Product Composition | Space/Time Yield (Naphthoquinone) | Reference |
| Vanadium Pentoxide, Alkali Metal Sulphate/Pyrosulphate | 410°C | 25% 1,4-Naphthoquinone, 27% Phthalic Anhydride | Not Specified | [4] |
| Vanadium Pentoxide on Stannic Oxide Carrier | 375°C | 33.9% 1,4-Naphthoquinone, 45.2% Phthalic Anhydride | Not Specified | [7] |
| Vanadium Oxide, Potassium Sulphate, Silicic Acid | 300-400°C | Naphthoquinone & Phthalic Anhydride | Not Specified | [6] |
Stage 2: Conversion of 1,4-Naphthoquinone to this compound
This stage involves the construction of the third aromatic ring onto the 1,4-naphthoquinone scaffold via a Diels-Alder reaction, followed by aromatization.
Step 2a: Diels-Alder Cycloaddition
1,4-Naphthoquinone serves as an excellent dienophile. Its reaction with 1,3-butadiene yields 1,4,4a,9a-tetrahydroanthracene-9,10-dione (tetrahydroanthraquinone), the direct precursor to the final product.[8]
References
- 1. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. askfilo.com [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]
- 5. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 6. US4032548A - Process for preparing 1,4-naphthoquinone - Google Patents [patents.google.com]
- 7. US3095430A - Catalytic masses for the oxidation of naphthalene to 1:4-naphthoquinone - Google Patents [patents.google.com]
- 8. US3870730A - Production of anthraquinone from naphthalene - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 1,4-Anthraquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 1,4-anthraquinone in a range of common organic solvents. Understanding the solubility of this core molecule is critical for its application in various fields, particularly in drug development where it serves as a scaffold for novel anticancer agents. This document compiles quantitative solubility data, details experimental methodologies for its determination, and explores the biological pathways influenced by this compound derivatives.
Quantitative Solubility of this compound
The solubility of this compound, an aromatic organic compound, is a crucial parameter for its handling, formulation, and application in research and development. While generally characterized as poorly soluble in water, it exhibits varying degrees of solubility in organic solvents. The following tables summarize the available quantitative data for 9,10-anthraquinone, the most common isomer and the form to which general "anthraquinone" data often refers. It is important to note that solubility is temperature-dependent.
Table 1: Solubility of 9,10-Anthraquinone in Various Organic Solvents at 25°C
| Solvent | Molar Volume of Solvent (cc) | Mole Fraction of Solute (x₂) |
| Hexane | 130 | 0.00018 |
| Carbon Disulfide | 60 | 0.00034 |
| Toluene | 106 | 0.00078 |
| Benzene | 89 | 0.00094 |
| Chloroform | 80 | 0.00193 |
| Acetone | 73 | 0.00200 |
| Ethyl Acetate | 98 | 0.00130 |
| Diethyl Ether | 104 | 0.00053 |
| Pyridine | 80 | 0.00288 |
| Carbon Tetrachloride | 96 | 0.00057 |
| Ethylene Bromide | 87 | 0.00139 |
Data sourced from Hildebrand, J. H., et al. (1917). Journal of the American Chemical Society, 39(11), 2297-2301.
Table 2: Solubility of 9,10-Anthraquinone in Alcohols and Ketones at Various Temperatures
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Isopropyl Alcohol | 25 | 0.035 |
| 35 | 0.058 | |
| 45 | 0.092 | |
| Methyl Ethyl Ketone | 25 | 0.28 |
| 35 | 0.42 | |
| 45 | 0.61 | |
| Acetonitrile | 25 | 0.15 |
| 35 | 0.23 | |
| 45 | 0.35 |
Data sourced from Cepeda, E. A., & Diaz, M. (1996). Fluid Phase Equilibria, 121(1-2), 267-272.[1][2]
It is also reported that 9,10-anthraquinone is soluble in hot ethanol.[3] Specifically, 2.25 g will dissolve in 100 g of boiling ethanol.[3] It is sparingly soluble in cold ethanol.[4] General observations also indicate its solubility in acetone and poor solubility in benzene, chloroform, and diethyl ether.[4]
Experimental Protocols for Solubility Determination
The quantitative data presented in this guide were primarily obtained using established experimental methodologies. A commonly employed and reliable technique is the gravimetric method.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid solvent. The fundamental principle involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.
Experimental Workflow:
Detailed Protocol:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal: A known volume or mass of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette or syringe. To avoid including any solid particles, the solution is typically filtered or centrifuged before withdrawal.
-
Weighing of the Aliquot: The withdrawn aliquot of the saturated solution is accurately weighed.
-
Solvent Evaporation: The solvent is removed from the aliquot by evaporation. This can be achieved by heating in an oven (at a temperature below the decomposition point of the solute) or under reduced pressure using a rotary evaporator.
-
Weighing of the Dry Solute: The container with the dry solute is weighed again. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, moles of solute per liter of solution (molarity), or mole fraction.
Relevance in Drug Development and Signaling Pathways
This compound and its derivatives have garnered significant interest in the field of drug development, particularly for their potential as anticancer agents.[5] These compounds have been shown to inhibit the synthesis of macromolecules and induce DNA fragmentation in cancer cells.[5][6] The cytotoxic and antiproliferative activities of some anthraquinone derivatives are linked to their ability to induce cellular stress, leading to apoptosis (programmed cell death).[7] Two key signaling pathways implicated in the anticancer effects of certain anthraquinone derivatives are the Reactive Oxygen Species (ROS)/JNK pathway and the Endoplasmic Reticulum (ER) Stress pathway.
ROS/JNK Signaling Pathway
Some anthraquinone derivatives can induce the production of Reactive Oxygen Species (ROS) within cancer cells.[1][7] Elevated ROS levels can lead to cellular damage and activate stress-response pathways, including the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7] Activation of the JNK pathway can, in turn, trigger a cascade of events that ultimately lead to apoptosis.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of anthracene and anthraquinone in acetonitrile, methyl ethyl ketone, isopropyl alcohol and their mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Anthraquinone - Wikipedia [en.wikipedia.org]
- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Anthraquinone (anthracene-1,4-dione), a significant organic compound used as an intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is characterized by multiple absorption bands in the UV and visible regions, arising from π → π* and n → π* electronic transitions within its conjugated system. Anthraquinones typically exhibit several strong π → π* absorption bands between 220–350 nm and a weaker, longer-wavelength n → π* band near 400 nm[1]. Specific data for this compound in ethanol shows a prominent absorption maximum at 233 nm[2].
Table 1: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Transition Type (Probable) |
|---|---|---|---|
| 233 | 46,800 | Ethanol | π → π* |
| ~330 | Not specified | Alcohol | π → π* |
| ~400 | Not specified | General | n → π* |
Note: Data for ~330 nm is characteristic of the related 9,10-anthraquinone isomer and is included for comparative context[3]. The band near 400 nm is a general characteristic for anthraquinones[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays signals exclusively in the aromatic region. The molecule has three distinct types of protons: two vinylic protons on the quinone ring and two sets of aromatic protons on the fused benzene ring. The signals are expected between 7.0 and 8.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments in the molecule. Aromatic and alkene carbons in conjugated systems typically resonate between 120-170 ppm[4]. The carbonyl carbons of the quinone moiety are significantly deshielded and appear further downfield, generally above 180 ppm.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| ¹H | 7.0 - 8.5 (complex multiplets) | CDCl₃ |
| ¹³C | 120 - 150 (Aromatic/Vinylic C) | CDCl₃ |
| ¹³C | >180 (Carbonyl C=O) | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of its two carbonyl (C=O) groups. Due to conjugation with the aromatic system, this band appears at a lower wavenumber than that of saturated aliphatic ketones.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~1670 | Strong | C=O Stretch (conjugated ketone) |
| 1580 - 1620 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~3050 | Medium-Weak | C-H Aromatic Stretch |
| 1250 - 1350 | Medium | C-C Stretch |
Note: The C=O stretching frequency is estimated based on data for structurally similar compounds, such as 1,8-dichloro anthraquinone which shows a strong band at 1676 cm⁻¹[6].
Experimental Protocols
The data presented in this guide are obtained using standard spectroscopic techniques. The following are detailed representative methodologies.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol) in a Class A volumetric flask. A dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) is prepared by serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Instrumentation : An Agilent 8453 diode-array UV-Vis spectrophotometer or a similar instrument is used[2].
-
Data Acquisition :
-
A pair of matched 1 cm path length quartz cuvettes are used.
-
The reference cuvette is filled with the pure solvent to record a baseline correction.
-
The sample cuvette is filled with the prepared this compound solution.
-
The absorption spectrum is recorded over a range of 200-600 nm.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation : A 400 MHz NMR spectrometer (e.g., Bruker Avance) is utilized.
-
Data Acquisition :
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR , a standard single-pulse experiment is run with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired.
-
For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
-
IR Spectroscopy Protocol (KBr Wafer Technique)
-
Sample Preparation : Approximately 1-2 mg of dry this compound is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle[7].
-
Pellet Formation : The resulting powder mixture is transferred to a pellet press die. A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent KBr wafer.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr wafer is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is common to improve the signal-to-noise ratio.
-
The spectrum is displayed in terms of transmittance or absorbance.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound(635-12-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,4-Anthraquinone: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Anthraquinone, an aromatic organic compound, is a structural isomer of the more common 9,10-anthraquinone. Its unique chemical architecture imparts a distinct set of physical and chemical properties, making it a molecule of significant interest in various scientific domains, including materials science and medicinal chemistry. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a comprehensive look into its biological activities, particularly its promising anticancer mechanisms.
Physical and Chemical Properties
This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₂ | [2][3][4] |
| Molecular Weight | 208.21 g/mol | [2][3][4] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3][4] |
| Melting Point | 217 °C | [3][4] |
| Boiling Point | 406.0 ± 45.0 °C (Predicted) | [3][4] |
| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [3][4] |
| LogP | 3.020 (estimated) | [3] |
Spectroscopic Data
| Spectrum | Wavelength/Shift | Solvent/Technique | Reference |
| UV-Vis (λmax) | 298 nm | Ethanol | [3][4] |
| ¹H NMR | See PubChem CID 69457 | Varian CFT-20 | [2] |
| ¹³C NMR | See PubChem CID 69457 | - | [2] |
| IR Spectra | See PubChem CID 69457 | KBr Wafer | [2] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 208 | - | [2] |
Crystal Structure
The crystal structure of this compound has been determined, and the data is available in the Cambridge Structural Database.[2]
| Parameter | Value | Reference |
| CCDC Number | 614483 | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of 1,4-dialkoxy-anthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone with an alkyl halide in the presence of a base.
Example: Synthesis of 1,4-bis((4-methoxybenzyl)oxy)anthracene-9,10-dione [5]
-
A mixture of 1,4-dihydroxyanthraquinone (1.00 g, 4.17 mmol), 4-methoxybenzyl chloride (1.31 g, 8.34 mmol), and K₂CO₃ (1.15 g, 8.34 mmol) in DMF (20 mL) is heated by reflux in a water bath for 12 hours.
-
The color of the reaction mixture changes from orange to yellow.
-
After the reaction is complete, the mixture is poured into cold water to precipitate the product.
-
The yellow solid crude product is collected by filtration and washed three times with water.
-
The crude product is then crystallized from an ethanol/chloroform (1:1) mixture to yield the pure product.
Diels-Alder Reaction of this compound
This compound can act as a dienophile in Diels-Alder reactions to form complex polycyclic structures.[6]
General Procedure for Diels-Alder Reaction: [7]
-
In a crimp vial under an argon atmosphere, the dienophile, a 2-substituted naphthalene-1,4-dione (1.00 equiv.), is dissolved in dry CH₂Cl₂.
-
The diene (3.00–5.00 equiv.) is added to the solution.
-
The reaction mixture is stirred at 40°C until the consumption of the dienophile is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Workflow for a Typical Diels-Alder Reaction
Caption: General workflow for the Diels-Alder reaction of this compound.
Anticancer Activity and Mechanism of Action
This compound has demonstrated significant anticancer activity, equipotent to daunorubicin in some studies, against leukemic cells. Its multifaceted mechanism of action involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.[8]
Inhibition of Macromolecule Synthesis and Nucleoside Transport
A key aspect of this compound's antitumor activity is its ability to inhibit the synthesis of macromolecules such as DNA, RNA, and proteins. This is, in part, due to its capacity to block the cellular transport of both purine and pyrimidine nucleosides, essential building blocks for nucleic acid synthesis. The inhibition of nucleoside transport is a rapid process, occurring within minutes of exposure.[1]
Experimental Protocol: Measurement of Macromolecule Synthesis Inhibition
-
L1210 cells are resuspended in fresh FCS-containing RPMI-1640 medium at a density of 0.5x10⁵ cells/0.5 ml.
-
The cells are incubated at 37°C for 90 minutes in the presence or absence (control) of this compound.
-
The cells are then pulse-labeled for an additional 30 minutes with 1 µCi of [methyl-³H]-thymidine to assess DNA synthesis. Similar protocols using radiolabeled uridine and leucine are used to measure RNA and protein synthesis, respectively.
-
The amount of incorporated radioactivity is measured to determine the rate of macromolecule synthesis.
Induction of DNA Fragmentation and Apoptosis
This compound induces DNA fragmentation in cancer cells, a hallmark of apoptosis. This effect is concentration-dependent and is believed to be mediated by the activation of endonucleases. The apoptotic pathway can be triggered through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[9]
Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties and significant biological activity. Its potential as an anticancer agent, driven by its ability to inhibit macromolecule synthesis, block nucleoside transport, and induce apoptosis, makes it a compelling candidate for further investigation in drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in this exciting field. Further exploration of its structure-activity relationships and the development of novel derivatives could lead to the discovery of more potent and selective therapeutic agents.
References
- 1. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 635-12-1 [amp.chemicalbook.com]
- 4. This compound CAS#: 635-12-1 [m.chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
An In-depth Technical Guide to 1,4-Anthraquinone: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Anthraquinone, a significant scaffold in medicinal chemistry. The document details its historical context within the broader class of anthraquinones, outlines key synthetic methodologies with detailed experimental protocols, and presents its physicochemical and biological properties in structured tables. A significant focus is placed on its anticancer activity, with an exploration of the intricate signaling pathways it modulates. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a thorough compilation of existing data to facilitate further investigation and application of this compound and its derivatives.
Discovery and History
The history of this compound is intrinsically linked to the broader history of anthraquinones, a class of aromatic organic compounds known for centuries for their vibrant colors and medicinal properties. The name "anthraquinone" was first coined in 1868 by German chemists Carl Gräbe and Carl Theodore Liebermann in their work on the synthesis of the red dye alizarin from anthracene.[1] Alizarin (1,2-dihydroxyanthraquinone) itself was a natural dye extracted from the madder plant root, used for thousands of years.[2]
While the synthesis of the parent 9,10-anthraquinone was a pivotal moment in organic chemistry, the specific first synthesis or isolation of the 1,4-isomer is less clearly documented in readily available historical records. Early research on anthraquinones focused on the isomers that were readily accessible from natural sources or through the initial synthetic routes. The development of more sophisticated synthetic methods throughout the 20th century, such as the Diels-Alder reaction and various Friedel-Crafts acylations, allowed for the targeted synthesis of a wider range of anthraquinone isomers, including this compound.[3] Its significance grew not as a dye, but as a key intermediate and a pharmacologically active molecule, particularly in the realm of cancer research.[4]
Physicochemical Properties
This compound is a crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈O₂ | |
| Molar Mass | 208.21 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 217 °C | |
| Boiling Point | 406.0 ± 45.0 °C (Predicted) | |
| Density | 1.328 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Insoluble | |
| λmax | 298 nm (in Ethanol) | |
| LogP | 3.020 (estimated) | |
| CAS Number | 635-12-1 |
Synthesis of this compound and its Precursors
Several synthetic routes to this compound have been developed. A common laboratory and industrial approach involves a Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene, followed by oxidation. Additionally, Friedel-Crafts reactions provide a versatile method for synthesizing the anthraquinone core structure.
Experimental Protocols
A common precursor for the synthesis of this compound is 1,4-naphthoquinone.
-
Reaction: Oxidation of 1,4-aminonaphthol.
-
Reagents:
-
1,4-aminonaphthol hydrochloride
-
Water
-
Concentrated sulfuric acid
-
Potassium dichromate
-
-
Procedure:
-
Dissolve 70 g (0.36 mole) of 1,4-aminonaphthol hydrochloride in 2100 cc of water at 30°C in a 5-liter flask with stirring.
-
Add 100 cc of concentrated sulfuric acid and heat the mixture to boiling until all the precipitated amine sulfate has dissolved.
-
In a separate 5-liter round-bottomed flask, prepare a solution of 70 g (0.24 moles) of potassium dichromate in 1 liter of water and cool to room temperature.
-
Rapidly pour the hot aminonaphthol solution into the potassium dichromate solution.
-
Shake the flask to ensure thorough mixing. The 1,4-naphthoquinone will precipitate as fine, yellow needles.
-
Cool the mixture to 25°C, collect the precipitate by filtration, wash with water, and dry at 30-40°C.
-
The crude product can be purified by recrystallization from ether.
-
-
Reaction: Diels-Alder reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by oxidation.
-
Reagents:
-
1,4-Naphthoquinone
-
1,3-Butadiene
-
Naphthalene (as solvent and to facilitate the reaction)
-
Molecular oxygen (for oxidation)
-
-
Procedure:
-
The reaction of 1,4-naphthoquinone with butadiene is carried out at an elevated temperature in the presence of naphthalene to produce tetrahydroanthraquinone.
-
The naphthalene is then separated from the reaction mixture.
-
The remaining mixture containing tetrahydroanthraquinone is reacted at an elevated temperature with molecular oxygen to yield this compound.
-
Note: This is a generalized procedure based on industrial processes. Specific laboratory-scale protocols may vary.
-
Reaction: Friedel-Crafts reaction of a substituted benzene with phthalic anhydride.
-
Reagents:
-
Phthalic anhydride
-
Substituted benzene (e.g., 1,3-diisopropylbenzene)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
4% Oleum (for cyclization)
-
-
Procedure:
-
Carry out the Friedel-Crafts reaction of the isopropyl-substituted benzene with phthalic anhydride (equimolar amounts) in the presence of aluminum trichloride (2.1 molar equivalents) in dichloromethane at 42°C for 30 minutes. The aromatic hydrocarbon should be added last.
-
The resulting product is then cyclized by treatment with 4% oleum at 95°C for 2 hours.
-
The crude anthraquinone product can be isolated and purified via column chromatography.[4]
-
Experimental Workflow Diagram
Caption: Synthetic routes to this compound and its core structure.
Biological Activity and Applications in Drug Development
This compound and its derivatives have garnered significant interest in drug development, primarily due to their potent anticancer properties.[4][5]
Anticancer Activity
This compound exhibits cytotoxic and cytostatic effects against various cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of macromolecule synthesis, induction of DNA fragmentation, and blockage of nucleoside transport.[5]
Quantitative Biological Data
The following table summarizes the reported IC₅₀ values for this compound and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ Value | Reference |
| This compound | L1210 (Leukemia) | 25 nM (Day 2), 9 nM (Day 4) | [5] |
| This compound | L1210 (Leukemia) - Viability | 100 nM (Day 2), 25 nM (Day 4) | [5] |
| This compound | L1210 (Leukemia) - DNA, RNA, Protein Synthesis Inhibition | 2 µM | [5] |
| This compound | L1210 (Leukemia) - Nucleoside Transport Inhibition | 2.5 µM | [5] |
| Damnacanthal | CCRF-CEM (Leukemia) | 3.12 µM | [6] |
| Damnacanthol | CCRF-CEM (Leukemia) | 12.18 µM | [6] |
| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | 14.65 ± 1.45 µM | [7] |
| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | 13.03 ± 0.33 µM | [7] |
| AQ-101 (derivative) | EU-1 (ALL) | 0.83 ± 0.18 µM | [8] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate Cancer) | 4.65 µM | [9] |
Signaling Pathways in Cancer
The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
This compound induces apoptosis in cancer cells through a mechanism that involves the activation of endonucleases, leading to DNA fragmentation.[5] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then phosphorylate and modulate the activity of Bcl-2 family proteins, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[10]
Furthermore, some anthraquinone derivatives have been shown to interact with the p53 tumor suppressor pathway. They can induce the degradation of MDM2, a negative regulator of p53, leading to an increase in p53 levels and the subsequent transcription of pro-apoptotic genes.[8][11] The interplay between ROS generation, JNK activation, p53 upregulation, and the modulation of Bcl-2 family proteins creates a robust pro-apoptotic signal in cancer cells.
In addition to inducing apoptosis, this compound can cause cell cycle arrest, particularly in the early stages.[5] Some anthraquinone derivatives have been shown to induce G0/G1 phase arrest by down-regulating the expression of key cell cycle regulatory proteins such as Cyclin D1, CDK4, and CDK2.[12][13]
Signaling Pathway Diagram
Caption: Anticancer signaling pathways of this compound.
Conclusion
This compound stands as a molecule of significant interest for researchers in medicinal chemistry and drug development. While its specific historical discovery is intertwined with the broader exploration of anthraquinone chemistry, its modern relevance is clearly defined by its potent biological activities. The synthetic routes to this compound and its derivatives are well-established, providing a solid foundation for the generation of novel analogs with improved therapeutic profiles. The multifaceted mechanism of its anticancer action, involving the induction of apoptosis through various signaling pathways and the promotion of cell cycle arrest, highlights its potential as a lead compound for the development of new cancer therapies. This guide has consolidated key information on the discovery, synthesis, and biological activity of this compound, offering a detailed resource to support and inspire future research in this promising area.
References
- 1. Anthraquinones - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]
- 3. Anthraquinone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Natural sources and isolation of 1,4-Anthraquinone derivatives
An In-depth Technical Guide on the Natural Sources and Isolation of 1,4-Anthraquinone Derivatives
Introduction
Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione skeleton. Within this class, this compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their vibrant colors and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds are widely distributed in nature, found in various plants, fungi, lichens, and marine organisms.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed methodologies for their isolation and characterization, and a summary of key compounds.
Natural Sources of this compound Derivatives
This compound derivatives are synthesized by a wide array of organisms across different kingdoms. The primary natural sources include higher plants, fungi, lichens, bacteria, and various marine organisms. To date, approximately 700 anthraquinone molecules have been described from natural sources.[5][6]
Plants: Higher plants are a rich source of anthraquinones, where they are often present as glycosides.[7] Notable plant families and species include:
-
Rubiaceae: The madder family, particularly Rubia tinctorum and Rubia cordifolia, is famous for producing alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone).[7][8][9]
-
Fabaceae (Leguminosae): Plants like Senna (Cassia species) produce senna glycosides, which are potent laxatives.[3]
-
Polygonaceae: Rhubarb (Rheum species) is known for containing rhein and emodin.[3]
-
Asphodelaceae: The genus Eremurus and Aloe species are sources of various anthraquinones, such as aloe-emodin from aloe latex.[3][10]
Fungi and Lichens: Fungi, both terrestrial and marine-derived, are prolific producers of diverse anthraquinone structures.[5][11][12] Common producing genera include Aspergillus, Penicillium, Eurotium, Alternaria, and Fusarium.[11][12] Lichens, which are symbiotic organisms of fungi and algae, are also known sources, with the family Teloschistaceae being particularly noted for its yellow and orange pigments derived from anthraquinones.[3][13]
Marine Organisms: The marine environment is an increasingly important source of novel bioactive compounds, including unique anthraquinone derivatives.[6] These have been isolated from:
-
Marine-derived Fungi: Fungi isolated from marine sediments, sponges, algae, and mangrove plants produce a variety of anthraquinones.[11][14]
-
Marine Bacteria: Actinomycetes, such as Streptomyces spinoverrucosus, isolated from marine environments have been shown to produce novel anthraquinone analogues.[1]
-
Marine Invertebrates: Sponges and other invertebrates also serve as sources for these compounds.[6]
Biosynthesis of Anthraquinones
In nature, anthraquinones are primarily synthesized via two distinct metabolic pathways: the polyketide pathway and the shikimate pathway.
-
Polyketide Pathway: This pathway is common in fungi, lichens, and some plant families like Polygonaceae and Rhamnaceae.[15] It involves the head-to-tail condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the anthraquinone scaffold.[16]
-
Shikimate Pathway: This pathway is characteristic of the Rubiaceae plant family.[15][17] It begins with chorismate, which is converted to o-succinylbenzoic acid (OSB). The OSB ring system provides rings A and B of the anthraquinone core. Ring C is subsequently formed by the addition of an isoprene unit derived from the methylerythritol 4-phosphate (MEP) pathway.[7][17][18] The prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key committed step in this pathway.[15][19]
Caption: Simplified Shikimate pathway for alizarin-type anthraquinone biosynthesis.
Isolation and Characterization
The isolation of this compound derivatives from natural sources follows a general workflow involving extraction, fractionation, purification, and structure elucidation.
Caption: General workflow for the isolation and characterization of anthraquinones.
Experimental Protocols
1. Extraction: The choice of extraction method and solvent is critical and depends on whether free aglycones or glycosides are desired.
-
Apparatus: Soxhlet extractor or maceration setup.
-
Procedure for Aglycones (Less Polar):
-
Air-dry and powder the source material (e.g., 1 kg of Eremurus himalaicus roots).[10]
-
Perform sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as hexane, followed by ethyl acetate, and then methanol.[9][10]
-
Collect the fractions and concentrate them under reduced pressure using a rotary evaporator.[10]
-
-
Procedure for Glycosides (More Polar):
2. Purification: Chromatographic techniques are essential for separating individual compounds from the complex crude extract.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture, starting with a high concentration of hexane (e.g., 90:10) and gradually increasing the polarity.[20]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles for further purification.[20]
-
-
Preparative Thin Layer Chromatography (prep-TLC):
-
Stationary Phase: Silica gel coated plates.
-
Application: Apply the concentrated, semi-purified fractions from CC as a band onto the plate.
-
Development: Develop the plate using an appropriate solvent system (e.g., hexane-ethyl acetate).
-
Visualization & Elution: Visualize the separated bands under UV light, scrape the desired bands, and elute the compound with a suitable solvent (e.g., methanol or chloroform).
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A preparative or semi-preparative HPLC system.
-
Stationary Phase: Typically a C18 reverse-phase column (e.g., Waters XBridge C18, 150 x 2.1 mm, 3.5 µm).[20]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: A Photodiode Array (PDA) detector is used to monitor the separation at multiple wavelengths (e.g., 200-600 nm).[20]
-
3. Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the compound.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMQC, HMBC) are used to determine the complete carbon-hydrogen framework and establish connectivity.[20]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system. Unsubstituted anthraquinone shows a peak around 405 nm, while substituents at positions 1 and 4 cause a significant bathochromic (red) shift.[5][12]
Data Summary
The following tables summarize some of the this compound derivatives isolated from natural sources and typical HPLC conditions used for their analysis.
Table 1: Selected this compound Derivatives and Their Natural Sources
| Compound Name | Structure Type | Natural Source | Organism Part | Reference |
| Quinizarin | 1,4-Dihydroxyanthraquinone | Rubia tinctorum | Roots | [8] |
| 1-Hydroxy-4-methylanthraquinone | 1,4-Disubstituted | Ceratotheca triloba | Roots | [20] |
| 5-Acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | 1,4-Disubstituted | Fusarium sp. B77 (endophyte) | Fungal Culture | [5][12] |
| Galvaquinone A | 1,4-Disubstituted | Streptomyces spinoverrucosus | Bacterial Culture | [1] |
| Galvaquinone B | 1,4-Disubstituted | Streptomyces spinoverrucosus | Bacterial Culture | [1] |
| Acruciquinone A | Novel this compound | Asteromyces cruciatus KMM 4696 | Fungal Culture | [21] |
| Acruciquinone B | Novel this compound | Asteromyces cruciatus KMM 4696 | Fungal Culture | [21] |
Table 2: Example HPLC Conditions for Anthraquinone Analysis
| Parameter | Condition | Reference |
| Column | Waters XBridge C18 (150 x 2.1 mm, 3.5 µm) | [20] |
| Column Temperature | 40°C | [20] |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | [20] |
| Detector | Photodiode Array (PDA) Detector (200-600 nm) | [20] |
| Mass Spectrometer | Operated in positive scan mode (50-650 amu) | [20] |
Conclusion
The natural world remains a vast and valuable reservoir of chemically diverse molecules. This compound derivatives, found in a wide range of plants, fungi, and marine organisms, continue to be a focal point for natural product research. Their isolation relies on a systematic workflow of extraction and multi-step chromatographic purification, while their structures are elucidated through modern spectroscopic techniques. A thorough understanding of these sources and methodologies is crucial for researchers aiming to discover and develop new therapeutic agents from this important class of natural compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinones - Wikipedia [en.wikipedia.org]
- 4. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Anthraquinones: Pharmacological and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchtrend.net [researchtrend.net]
- 11. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities | MDPI [mdpi.com]
- 12. Anthraquinones and Derivatives from Marine-Derived Fungi | Encyclopedia MDPI [encyclopedia.pub]
- 13. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. academicjournals.org [academicjournals.org]
- 21. mdpi.com [mdpi.com]
A Theoretical Deep Dive into the Molecular Orbitals of 1,4-Anthraquinone: A Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the theoretical studies on the molecular orbitals of 1,4-anthraquinone, a molecule of significant interest in the fields of materials science, pharmacology, and organic electronics. By leveraging computational chemistry techniques, particularly Density Functional Theory (DFT), researchers can elucidate the electronic structure, reactivity, and photophysical properties of this and related compounds. This document details the common computational methodologies, summarizes key quantitative data regarding frontier molecular orbitals, and explains the significance of the molecular electrostatic potential. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational insights to the study of anthraquinone derivatives.
Introduction to this compound
This compound is an organic compound and an isomer of the more common 9,10-anthraquinone. Its core structure consists of three fused benzene rings with two ketone groups in the 1 and 4 positions. Anthraquinones and their derivatives are a pivotal class of compounds, known for their applications as dyes, and for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Theoretical studies, particularly those focusing on molecular orbitals, are crucial for understanding the structure-property relationships that govern the behavior of these molecules.[3] By analyzing the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, scientists can predict chemical reactivity, electronic transition properties, and the potential for charge transfer, which are fundamental to designing novel materials and therapeutic agents.[4][5]
Computational Methodologies: The Theoretical "Experiment"
The insights presented in this guide are derived from computational quantum chemistry. The methodologies outlined below represent the typical "experimental protocols" for theoretical studies of molecules like this compound.
2.1 Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying anthraquinone systems.[5][6][7][8] It offers a favorable balance between computational cost and accuracy. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.
Core Protocol:
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically performed using a specific DFT functional and basis set. For instance, the B3LYP functional combined with the 6-311G++(d,p) basis set is a common choice for optimizing the geometry of anthraquinone derivatives.[6]
-
Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]
-
Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and absorption spectra.
2.2 Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals like B3LYP are frequently employed.[6][9] For more accurate energy calculations, especially for excited states, range-separated functionals like CAM-B3LYP and ωB97XD, or meta-hybrid functionals like M06-2X, have shown improved performance.[10]
-
Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311G++(d,p) are commonly used.[6][11] For higher accuracy, correlation-consistent basis sets like cc-pVTZ may be utilized.[6]
2.3 Software and Environmental Effects
-
Computational Software: The Gaussian suite of programs is a standard tool for performing these DFT calculations.[6][10]
-
Solvent Effects: To simulate realistic conditions, the effect of a solvent is often included using a continuum model, such as the Polarizable Continuum Model (PCM).[6] This is crucial for accurately predicting properties like UV-Visible spectra.
Frontier Molecular Orbitals (HOMO & LUMO)
The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A small gap is associated with high chemical reactivity, low kinetic stability, and is a key factor in determining the color of a compound.[12]
For this compound and its derivatives, the HOMO is typically localized on the external anthraquinone ring and its substituents, while the LUMO is centered on the central anthraquinone core and the carbonyl groups.[13] Electron-donating or withdrawing substituents can significantly alter the HOMO and LUMO energy levels, thereby "tuning" the electronic properties of the molecule.[14]
Workflow for Theoretical Molecular Orbital Analysis
Caption: General workflow for the computational analysis of this compound molecular orbitals.
Quantitative Molecular Orbital Data
The following table summarizes calculated frontier orbital energies for unsubstituted anthraquinone (isomer not specified but contextually relevant) and a substituted this compound derivative from the literature. These values are typically reported in electron volts (eV).
| Compound | Method | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source |
| Anthraquinone | DFT | -6.99 | -2.79 | 4.20 | [14] |
| 1,4-bis(4-formylphenyl)anthraquinone | DFT | - | - | - | [1][4] |
Note: Specific HOMO/LUMO values for the substituted compound were not detailed in the abstract, but their analysis was central to the study.[1][4] Proper substitution on the anthraquinone core is a known strategy to tune the HOMO-LUMO gap.[14]
Conceptual Diagram of Frontier Orbitals
Caption: Energy level diagram illustrating the HOMO, LUMO, and the electronic transition.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface.
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. In this compound, the most negative regions are located around the carbonyl oxygen atoms, highlighting their nucleophilic character.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.
-
Green Regions: Represent neutral or zero potential.
Analysis of the MEP is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the crystal packing and biological activity of anthraquinone derivatives.[15][16]
Relationship Between Structure, Theory, and Properties
Caption: Logical relationship between molecular structure, computational methods, and properties.
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the electronic structure of this compound and its derivatives. By employing DFT and related methods, researchers can accurately predict key properties governed by molecular orbitals, including reactivity, stability, and optical characteristics. The HOMO, LUMO, and HOMO-LUMO gap are fundamental descriptors that guide the rational design of new molecules with tailored functions. The analysis of the molecular electrostatic potential further clarifies the reactive sites and intermolecular interaction patterns. These computational protocols and analyses are vital for accelerating the discovery and development of novel anthraquinone-based materials for applications ranging from organic electronics to targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpoalarizability analysis of 1,4-bis(4-formylphenyl)anthraquinone by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. DFT study of the formation mechanism of anthraquinone from the reaction of NO2 and anthracene on NaCl clusters: the role of NaNO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Anthraquinone in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising low-cost alternative to conventional silicon-based photovoltaic devices.[1] The sensitizer, or dye, is a crucial component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[2] Anthraquinone dyes, a large class of organic compounds based on the anthraquinone scaffold, have been explored as potential sensitizers in DSSCs due to their strong absorption in the visible region, high molar extinction coefficients, and excellent photostability.[3][4] This document provides an overview of the application of 1,4-anthraquinone derivatives in DSSCs, detailing their synthesis, fabrication into solar cell devices, and characterization, while also addressing the current challenges and performance limitations.
Challenges and Current Status of this compound Sensitizers
Despite their favorable light-absorbing properties, this compound dyes have generally exhibited low power conversion efficiencies (PCEs) in DSSCs.[3] The primary reason for this underperformance is attributed to the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone core. This characteristic can impede the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the titanium dioxide (TiO₂) photoanode.[3]
Research has focused on modifying the this compound structure by introducing electron-donating groups and suitable anchoring moieties (like carboxylic acid) to improve their electronic properties and promote efficient charge transfer.[3] However, the reported PCEs for metal-free this compound-based DSSCs remain modest, often below 1%.[3] For instance, a donor-acceptor system based on an aminohydroxyanthraquinone derivative with a carboxylic acid anchoring group achieved a PCE of only 0.125%.[3] Notably, higher efficiencies have been reported for other anthraquinone derivatives, such as alizarin (1,2-dihydroxyanthraquinone), which achieved a PCE of 1.79% with a ferrocene-based electrolyte, suggesting that the electrolyte composition can also play a significant role in device performance.[5]
Data Presentation: Photovoltaic Performance of Anthraquinone-Based DSSCs
The following table summarizes the reported photovoltaic performance of various DSSCs sensitized with anthraquinone derivatives.
| Dye Structure/Name | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Electrolyte | Reference |
| Aminohydroxyanthraquinone derivative | - | - | - | 0.125 | Not Specified | [3] |
| Sulfonated Anthraquinone (AQS) | - | - | - | 0.14 | Not Specified | [3] |
| AQS intercalated with LDHs | - | - | - | 0.20 | Not Specified | [3] |
| Alizarin | - | - | - | 1.79 | Ferrocene-based | [5] |
| Alizarin | - | - | - | 1.35 | PEG-enhanced | [5] |
| Natural Dye from Jamun | 0.45 | 7.84 | 0.31 | 1.09 | Not Specified | [6] |
| Natural Dye from Black Plum | - | - | - | 0.55 | Not Specified | [6] |
| Natural Dye from Blackberry | - | - | - | 0.38 | Not Specified | [6] |
Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; LDHs: Layered double hydroxides; PEG: Polyethylene glycol.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Dye (1-amino-4-hydroxy-2-anthraquinonyl-carboxylic acid)
This protocol describes a general synthesis route for a donor-acceptor type this compound dye with a carboxylic acid anchoring group, based on common synthetic strategies for such compounds.[4]
Materials:
-
1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid)
-
4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (CuSO₄)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve bromamic acid and 4-hydroxybenzoic acid in DMF.
-
Add potassium carbonate and a catalytic amount of copper(II) sulfate to the solution.
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and then with ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final 1-amino-4-hydroxy-2-anthraquinonyl-carboxylic acid dye.
-
Characterize the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Protocol 2: Fabrication of a this compound-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using the synthesized this compound dye.[7][8][9]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized this compound dye
-
Solvent for dye solution (e.g., ethanol or a mixture of acetonitrile and tert-butanol)
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or Pt-coated counter electrodes
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Surlyn or another suitable sealant
-
Ethanol, acetone, and deionized water for cleaning
Procedure:
A. Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and ethanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[5]
-
Dry the TiO₂ film in air and then sinter it in a furnace at 450-500°C for 30 minutes to create a porous, crystalline structure.
-
Allow the TiO₂-coated electrode (photoanode) to cool down to approximately 80°C.
B. Dye Sensitization:
-
Immerse the warm photoanode into a solution of the this compound dye (typically 0.3-0.5 mM) for 12-24 hours at room temperature in a dark environment.
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of nitrogen or air.
C. Counter Electrode Preparation:
-
Clean another FTO glass substrate as described in step A1.
-
Deposit a thin layer of Pt catalyst onto the conductive side of the FTO glass. This can be done by drop-casting the H₂PtCl₆ solution and then heating it at 400°C for 15-20 minutes.
D. DSSC Assembly:
-
Place the sensitized photoanode and the Pt-coated counter electrode together in a sandwich-like configuration, with the coated sides facing each other.
-
Use a Surlyn gasket as a spacer and sealant between the two electrodes.
-
Heat the assembly to melt the Surlyn and seal the cell.
-
Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a coverslip to prevent electrolyte leakage.
Protocol 3: Characterization of the Fabricated DSSC
This protocol describes the standard method for evaluating the performance of the assembled DSSC.[6][10][11]
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Computer with data acquisition software
Procedure:
A. Current Density-Voltage (J-V) Measurement:
-
Place the fabricated DSSC under the solar simulator, ensuring the light intensity is calibrated to 100 mW/cm².
-
Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat/source meter.
-
Measure the J-V curve by sweeping the voltage from a reverse bias to a forward bias and recording the corresponding current.
-
From the J-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power conversion efficiency (PCE): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).
-
B. Electrochemical Impedance Spectroscopy (EIS) (Optional):
-
EIS can be performed to investigate the charge transfer processes and recombination kinetics within the DSSC.
-
The measurement is typically carried out at a forward bias (close to Voc) in the dark, over a range of frequencies.
-
The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to extract information about the resistance at different interfaces within the cell.[11]
Visualizations
References
- 1. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photovoltaic characterization of di-branched organic sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. motivection.imeirs.org [motivection.imeirs.org]
Application Notes and Protocols: 1,4-Anthraquinone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the applications of 1,4-anthraquinone derivatives in medicinal chemistry, with a focus on their role in drug design and discovery. Detailed protocols for the evaluation of these compounds are also presented.
Introduction
This compound and its derivatives represent a significant class of compounds in medicinal chemistry, forming the core scaffold of several clinically used anticancer drugs like doxorubicin and mitoxantrone.[1] Their planar structure allows them to intercalate with DNA, and they are known to inhibit key cellular enzymes such as topoisomerase II, making them potent cytotoxic agents.[2][3] The versatility of the anthraquinone scaffold allows for structural modifications to enhance potency, selectivity, and reduce toxicity, making it a privileged structure in the development of new therapeutic agents.[1][4] Research has expanded to explore their potential as inhibitors of other enzymes like c-Met kinase, phosphoglycerate mutase 1 (PGAM1), and ectonucleoside triphosphate diphosphohydrolases (NTPDases), as well as their antimicrobial and anti-inflammatory properties.[5][6][7]
Key Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their anticancer, enzyme inhibitory, and antimicrobial effects.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound A1 | HepG-2 (Liver Cancer) | 12.5 | [2] |
| Derivative 34 | K562 (Leukemia) | 2.17 | [1] |
| Derivative 35 | K562 (Leukemia) | 2.35 | [1] |
| Derivative 36 | HeLa (Cervical Cancer) | 7.66 | [1] |
| Anthraquinone 37 | DU145 (Prostate Cancer) | 10.2 | [1] |
| Anthraquinone 37 | HT-29 (Colon Cancer) | 8.5 | [1] |
| Anthraquinone 38 | DU145 (Prostate Cancer) | 11.5 | [1] |
| Anthraquinone 38 | HT-29 (Colon Cancer) | 10.4 | [1] |
| Compound 7 | MCF-7 (Breast Cancer) | 1.781 | [8] |
| Chlorinated Derivative 72 | NCI-H460 (Lung Cancer) | 7.42 | [9] |
| Chlorinated Derivative 72 | SF-268 (CNS Cancer) | 7.11 | [9] |
| Chlorinated Derivative 72 | MCF-7 (Breast Cancer) | 6.64 | [9] |
| This compound (AQ) | L1210 (Leukemia) | 0.025 (Day 2) | [10] |
| This compound (AQ) | L1210 (Leukemia) | 0.009 (Day 4) | [10] |
Table 2: Enzyme Inhibition by this compound Derivatives (IC50 Values)
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Compound 60 | PGAM1 | 250 | [1] |
| PSB-16131 (20) | NTPDase2 | 539 | [5] |
| PSB-2020 (48) | NTPDase2 | 551 | [5] |
| PSB-1011 (42) | NTPDase3 | 390 | [5] |
| PSB-2046 (33) | NTPDase3 | 723 | [5] |
| Compound 8t | PGAM1 | 250 | [7] |
| Various Derivatives | Liver Pyruvate Kinase (PKL) | ~200 | [11][12] |
| AQ26 | Human Pancreatic Lipase (hPL) | 60 | [13] |
| AQ27 | Human Pancreatic Lipase (hPL) | 100 | [13] |
Table 3: Antimicrobial Activity of this compound Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Emodin | Staphylococcus aureus | 39 | [1] |
| Damnacanthal (50) | Vibrio spp. | 31.3 - 125.0 | [9] |
| Xanthopurpurin (51) | Vibrio spp. | 31.3 - 125.0 | [9] |
| Tetrahydrobostrycin (8) | Bacillus subtilis | 2.5 µM | [9] |
| Tetrahydrobostrycin (8) | Escherichia coli | 6.25 µM | [9] |
Signaling Pathways Targeted by this compound Derivatives
This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Key pathways include the induction of apoptosis, inhibition of survival pathways like Jak2/Stat3, and interference with receptor tyrosine kinase signaling such as the c-Met pathway.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Inhibition of the HGF/c-Met signaling pathway.[6]
Caption: Inhibition of the Jak2/Stat3 signaling pathway leading to cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound derivatives.
General Experimental Workflow
The evaluation of novel this compound derivatives typically follows a structured workflow from synthesis to detailed biological characterization.
Caption: General experimental workflow for evaluating this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound derivatives on the viability and proliferation of cancer cell lines.[2][8]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, PC3)[14]
-
Culture medium (e.g., RPMI 1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[14]
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14][16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used, typically <1%).[16]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[15][16]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plates on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound derivatives on cell cycle progression.[17]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (10 mg/mL)[15]
-
Propidium Iodide (PI) staining solution (1 mg/mL)[15]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) in 6-well plates and allow them to attach for 48 hours. Treat the cells with the this compound derivative at various concentrations (e.g., IC50) for 24 hours.[15]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1200 rpm for 5 minutes at 4°C), and wash twice with cold PBS.[15]
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 1 hour.[15] Add 10 µL of PI solution (1 mg/mL) and incubate in the dark for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Protocol 3: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme. The example here is adapted for NTPDases using a malachite green assay.[5]
Materials:
-
Recombinant human enzyme (e.g., NTPDase2 or NTPDase3)[18]
-
Assay buffer (specific to the enzyme)
-
Substrate (e.g., ATP at a concentration near the Km value)[18]
-
This compound derivative stock solution
-
Malachite green reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of the this compound derivative. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[19]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., ATP).[18][19]
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction and measure the product formation. For the malachite green assay, the reagent is added to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Conclusion
This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with a synthetically tractable scaffold, ensure their relevance in modern drug design. The protocols and data presented here serve as a resource for researchers engaged in the synthesis and evaluation of this important class of compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 6. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches: Novel anthraquinone derivates for breast cancer therapy | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 9. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 10. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 12. Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. In Vitro Toxicity Assessment of Cortinarius sanguineus Anthraquinone Aglycone Extract [mdpi.com]
- 17. Design, synthesis and antitumour evaluation of novel anthraquinone derivatives [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
1,4-Anthraquinone: A Versatile Platform for the Synthesis of Polycyclic Aromatic Hydrocarbons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Anthraquinone, a tricyclic aromatic dione, serves as a valuable and versatile building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its inherent reactivity, particularly in Diels-Alder cycloaddition reactions, allows for the construction of larger, more intricate aromatic systems. The resulting PAHs are of significant interest across various scientific disciplines, from materials science, where they are explored for applications in organic electronics, to medicinal chemistry, where they form the core of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to PAHs, aimed at researchers, scientists, and professionals in drug development.
Synthetic Applications: Diels-Alder Cycloaddition
The primary synthetic route to elaborate the this compound core into larger PAHs is the [4+2] Diels-Alder cycloaddition. In this reaction, the electron-deficient double bond of the quinone ring acts as a dienophile, reacting with a conjugated diene. Subsequent aromatization of the resulting adduct yields a new, annulated aromatic ring.
A general workflow for this synthetic strategy is outlined below:
Caption: General workflow for PAH synthesis from this compound.
Experimental Protocol 1: Synthesis of 1,4,4a,9a-Tetrahydro-9,10-anthraquinone
This protocol describes the Diels-Alder reaction between this compound and 1,3-butadiene to form the initial cycloadduct.
Materials:
-
This compound
-
1,3-Butadiene (liquefied)
-
Autoclave
-
Toluene (optional, as solvent)
Procedure:
-
Charge a high-pressure autoclave with this compound.
-
If a solvent is used, add toluene to the autoclave.
-
Pressurize the autoclave with liquefied 1,3-butadiene.
-
Heat the mixture to 115-125°C with stirring.
-
Maintain the reaction at a constant temperature and pressure for 3-4 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess butadiene.
-
The resulting product, 1,4,4a,9a-tetrahydro-9,10-anthraquinone, can be isolated and purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol 2: Aromatization to form Anthracene Derivatives
The tetrahydroanthraquinone adduct can be aromatized to yield the corresponding polycyclic aromatic hydrocarbon.
Materials:
-
1,4,4a,9a-Tetrahydro-9,10-anthraquinone adduct
-
Oxidizing agent (e.g., DDQ, chloranil, or air in the presence of a catalyst)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the tetrahydroanthraquinone adduct in a high-boiling point solvent like toluene or xylene.
-
Add a suitable oxidizing agent. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common choice.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude PAH can be purified by column chromatography on silica gel.
Application in Materials Science: Organic Electronics
PAHs derived from this compound, such as pentacenequinone and its derivatives, are of significant interest as organic semiconductors for applications in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor.
The Versatility of 1,4-Anthraquinone: A Key Intermediate in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,4-Anthraquinone and its derivatives are pivotal intermediates in the synthesis of a wide array of fine chemicals, spanning from vibrant dyes and advanced polymeric materials to potent pharmaceuticals and specialized agrochemicals. The rigid, planar structure of the anthraquinone core, coupled with the reactivity of its 1 and 4 positions, provides a versatile scaffold for the creation of complex molecules with diverse functionalities and applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of various high-value compounds.
Application in Dye Synthesis
1,4-Disubstituted anthraquinones are renowned for producing brilliant and lightfast blue and green dyes. The introduction of amino and hydroxyl groups at the 1 and 4 positions is a key strategy for tuning the chromophoric properties of the anthraquinone scaffold. A prominent example is the synthesis of 1,4-diaminoanthraquinone, a crucial intermediate for a range of disperse and vat dyes.
Synthesis of 1,4-Diaminoanthraquinone
1,4-Diaminoanthraquinone can be synthesized from 1,4-dihydroxyanthraquinone (quinizarin) or through the reduction of 1-amino-4-nitroanthraquinone.[1]
Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone from 1-Amino-4-nitroanthraquinone [1]
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Reaction Setup: In a reaction vessel, mix 14 parts of 1-amino-4-nitroanthraquinone with 100 parts of dimethyl sulfoxide and 100 parts of water.
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Addition of Reducing Agent: Add 7 parts of hydrazine hydrate to the mixture and stir at 40°C.
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Heating and pH Adjustment: Gradually heat the mixture to 60°C over 50 minutes. Adjust the pH of the reaction mass to 9-10 by adding 2.7 parts of 30% aqueous sodium hydroxide solution.
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Reaction Completion: Continue stirring at 70°C for 4 hours, monitoring the reaction progress by chromatography until the starting material is no longer detected.
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Precipitation and Isolation: Pour the reaction mixture into 800 parts of water to precipitate the product.
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Purification: Filter the precipitate and wash with water until the filtrate is neutral and colorless. Dry the product to obtain 1,4-diaminoanthraquinone.
| Product | Starting Material | Yield | Melting Point | Reference |
| 1,4-Diaminoanthraquinone | 1-Amino-4-nitroanthraquinone | Not specified | 258-260°C | [1] |
| 1,4-bis-(n-butylamino)-anthraquinone | 1,4-ditosylanthraquinone | 68% | 120-121°C | [2] |
| 1-(n-propylamino)-4-tosylanthraquinone | 1,4-ditosylanthraquinone | 73% | 163-164°C | [2] |
| 1-(anilino)-4-(3,5-dimethylanilino)anthraquinone | 1-(anilino)-4-tosylanthraquinone | 56% | 219.5-220.5°C | [2] |
| 1-(isopropylamino)-4-(n-propylamino)anthraquinone | 1-(isopropylamino)-4-tosylanthraquinone | 67% | 120-121°C | [2] |
| 1-(anilino)-4-(n-butylamino)-anthraquinone | 1-(anilino)-4-tosylanthraquinone | 90% | 118-120°C | [2] |
Synthesis Workflow for 1,4-Diaminoanthraquinone
Caption: Workflow for the synthesis of 1,4-diaminoanthraquinone.
Application in Pharmaceutical Synthesis
Anthraquinone derivatives have garnered significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The planar anthraquinone scaffold can intercalate with DNA, and appropriate functionalization can lead to compounds that target specific enzymes or signaling pathways.
Anticancer Activity and the ROS/JNK Signaling Pathway
Certain novel anthraquinone derivatives have been shown to inhibit the proliferation of colon cancer cells by inducing the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.[3][4]
Signaling Pathway of Anthraquinone-Induced Apoptosis
Caption: ROS/JNK signaling pathway activated by anthraquinone derivatives.
Application in Agrochemical Synthesis
While less documented in readily available literature, anthraquinone derivatives have shown potential in agricultural applications, including as antifungal agents and plant growth regulators.[5] The synthesis of these agrochemicals often involves the introduction of specific functional groups onto the anthraquinone core to enhance their biological activity and selectivity. For instance, terpenyl-1,4-anthracenedione derivatives, synthesized via a Diels-Alder reaction, have demonstrated antifungal properties.[6]
Synthesis of Terpenyl-1,4-anthracenediones
The general synthetic strategy involves a Diels-Alder cycloaddition between myrcene (a terpene) and various p-benzoquinone derivatives, followed by cyclization to form the anthracene-1,4-dione structure.[6]
Experimental Protocol: Diels-Alder Reaction for Anthraquinone Synthesis
A general procedure for the Diels-Alder reaction to form the anthraquinone core involves the reaction of a 1,4-naphthoquinone with a suitable diene.
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Reaction Setup: Dissolve the 1,4-naphthoquinone (1.00 equiv.) and the diene (3.00–5.00 equiv.) in dry dichloromethane in a reaction vial under an argon atmosphere.
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Heating: Heat the reaction mixture to 40°C.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the dienophile is consumed.
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Workup: Remove the solvent under reduced pressure.
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Purification: Purify the crude product by flash chromatography on silica gel to obtain the hydroanthraquinone derivative.
| Dienophile | Diene | Product | Yield | Reference |
| Naphthoquinone derivative | Isoprene | Hydroanthraquinone derivative | Good | [7] |
| N-acetylated naphthoquinone | Dimethyl diene | Hydroanthraquinone derivative | Good | [7] |
| Dihydroxy naphthoquinone | Dimethyl diene | Hydroanthraquinone derivative | Moderate | [7] |
Diels-Alder Reaction Workflow for Anthraquinone Synthesis
Caption: Workflow for the Diels-Alder synthesis of hydroanthraquinones.
Application in Polymer Synthesis
The rigid and redox-active nature of the anthraquinone unit makes it an attractive building block for functional polymers. Poly(this compound) (P14AQ) has shown excellent electrochemical properties, particularly as a cathode material in magnesium-ion batteries.[8][9]
Synthesis of Poly(this compound) (P14AQ)
A recently developed, more sustainable synthetic route to P14AQ utilizes catalytic amounts of a nickel(II) complex, avoiding the use of stoichiometric amounts of expensive and sensitive reagents.[8][9]
Experimental Protocol: Catalytic Synthesis of P14AQ
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Catalyst System: The polymerization is carried out using NiBr₂(PPh₃)₂ and 2,2'-bipyridine (BPY) as the catalyst system.
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Reducing Agent and Additive: Zinc is used as the reducing agent, and potassium iodide (KI) is employed as an additive.
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Solvent and Conditions: The reaction is conducted in N,N-dimethylformamide (DMF) at 60°C.
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Reaction Time: The polymerization is typically carried out over three days.
This catalytic method results in higher yields and polymer molecular weights compared to conventional methods.[8][9]
This compound and its derivatives are undeniably valuable intermediates in the realm of fine chemical synthesis. Their utility in producing a vast spectrum of molecules with applications in dyes, pharmaceuticals, agrochemicals, and materials science highlights their importance. The synthetic protocols and pathways detailed in this document provide a foundation for researchers to explore and expand upon the diverse chemistry of this versatile scaffold. Further research into novel derivatives and more sustainable synthetic methodologies will undoubtedly continue to unlock new applications for this remarkable class of compounds.
References
- 1. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 2. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR20140031169A - Compositions containing anthraquinone derivatives as growth promoters and antifungal agents - Google Patents [patents.google.com]
- 6. Synthesis and antifungal activity of terpenyl-1,4-naphthoquinone and 1,4-anthracenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Poly(this compound) Using Catalytic Amounts of Nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 1,4-Anthraquinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 1,4-anthraquinone, with a focus on addressing issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Diels-Alder reaction between 1,4-naphthoquinone and a diene is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields in the Diels-Alder synthesis of this compound can stem from several factors. Here's a breakdown of common issues and how to address them:
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Poor Diene Reactivity: Simple, unactivated dienes may react slowly.
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Solution: Consider using a more reactive diene with electron-donating groups. The reaction may also be facilitated by a Lewis acid catalyst.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical.
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Solution: While some Diels-Alder reactions proceed at room temperature, others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of products.
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Incomplete Aromatization: The initial Diels-Alder adduct needs to be converted to the final anthraquinone, typically through oxidation.
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Solution: Ensure the oxidation step is carried out efficiently. Common methods include air oxidation or the use of a mild chemical oxidant. The choice of solvent and temperature for this step is also crucial.
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Side Reactions: Polymerization of the diene or decomposition of the quinone can occur, especially at higher temperatures.
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Solution: Use the lowest effective temperature for the reaction and consider adding a polymerization inhibitor if the diene is prone to polymerization.
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Q2: I am observing the formation of regioisomers in my Diels-Alder reaction. How can I improve the regioselectivity?
A2: The formation of a single desired regioisomer is a common challenge in Diels-Alder reactions with unsymmetrical dienes or dienophiles.
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Steric Hindrance: The substituents on both the diene and the dienophile can direct the cycloaddition to a specific orientation.
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Electronic Effects: The electronic properties of the substituents play a significant role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can enhance regioselectivity.
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Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction.
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Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the regioselectivity. Experimenting with different solvents may improve the outcome.
Q3: I am attempting to synthesize this compound by oxidizing anthracene, but the yield is very low, and I am isolating 9,10-anthraquinone instead. Why is this happening?
A3: The direct oxidation of anthracene is a common method for synthesizing 9,10-anthraquinone , not this compound. The 9 and 10 positions of anthracene are the most reactive towards oxidation.[1][2] To obtain this compound, a different synthetic strategy is required, typically a Diels-Alder reaction starting with 1,4-naphthoquinone.[3]
Q4: What are the common side products in the synthesis of this compound, and how can they be minimized?
A4: The formation of side products can significantly reduce the yield of the desired this compound.
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Over-oxidation Products: In syntheses involving oxidation steps, over-oxidation can lead to the formation of phthalic acid and other degradation products.[2]
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Solution: Use a milder oxidizing agent and carefully control the reaction temperature and time.
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Anthrone Formation: In some oxidation reactions of anthracene derivatives, anthrone can be a side product.[4]
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Polymerization Products: Dienes used in the Diels-Alder reaction can polymerize.
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Solution: Use fresh diene and consider adding a polymerization inhibitor.
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Tarry Condensation Products: These can form at high temperatures or in the presence of strong acids.[5]
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Solution: Optimize the reaction temperature and catalyst concentration.
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Q5: I am experiencing significant product loss during the purification of this compound. What are the recommended purification techniques?
A5: this compound is a solid that can be purified by several methods.
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Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical to ensure high recovery.
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Column Chromatography: For separating this compound from closely related impurities, column chromatography on silica gel is effective.[6]
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Sublimation: Sublimation can be a very effective method for obtaining high-purity this compound.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and related compounds.
Table 1: Typical Yields for Anthraquinone Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Reference(s) |
| Diels-Alder Reaction | 1,4-Naphthoquinone and 1,3-butadiene | Good to High | [8] |
| Diels-Alder with Lewis Acid Catalyst | 1,4-Naphthoquinone and dienes | 60-90% | [9] |
| Microwave-Assisted Diels-Alder | 1,4-Naphthoquinone and dienes | 70-95% | [9] |
| Oxidation of Anthracene (to 9,10-anthraquinone) | Anthracene and oxidizing agent (e.g., CrO₃) | ~96% (crude) | [4] |
| Dehydration of 2-Benzoylbenzoic Acid | 2-Benzoylbenzoic acid with HPW/SiO₂ catalyst | up to 99.6% | [10] |
Table 2: Impact of Reaction Conditions on Diels-Alder Synthesis of Naphthoquinones
| Catalyst/Condition | Reaction Time | Yield | Reference |
| No Catalyst (reflux) | Several days | 30-60% | [9] |
| CeCl₃ (Lewis Acid) | 4 hours | 60-90% | [9] |
| Microwave (MW) | 15-50 minutes | 70-95% | [9] |
| Ultrasound (US) | 15-50 minutes | 70-95% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of this compound via a Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene, followed by in-situ air oxidation.
Materials:
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1,4-Naphthoquinone
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1,3-Butadiene (condensed and kept cold)
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Toluene (or another suitable solvent)
Procedure:
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In a pressure vessel, dissolve 1,4-naphthoquinone in toluene.
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Cool the solution in a dry ice/acetone bath.
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Add an excess of cold, liquefied 1,3-butadiene to the solution.
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Seal the vessel and allow it to warm to room temperature.
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Heat the vessel to the desired temperature (e.g., 100 °C) and maintain for several hours, monitoring the reaction by TLC.
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Cool the vessel, and carefully vent any excess butadiene.
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Transfer the reaction mixture to a round-bottom flask and bubble air through the solution while heating gently to promote oxidation of the Diels-Alder adduct to this compound.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis via Diels-Alder reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3870730A - Production of anthraquinone from naphthalene - Google Patents [patents.google.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purification of 1,4-Anthraquinone from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4-anthraquinone from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities in crude this compound can include unreacted starting materials (e.g., naphthalene, 1,4-naphthoquinone, butadiene), byproducts from the synthesis (e.g., other isomers of anthraquinone, over-oxidized or partially reduced species), and residual catalysts or solvents.[1][2][3] For instance, in the oxidation of anthracene, residual anthracene and its partially oxidized precursor, anthrone, can be significant impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[4][5]
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Melting Point Analysis: Pure this compound has a distinct melting point (approximately 217°C). A broad melting range or a depressed melting point indicates the presence of impurities.
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Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any unknown impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound does not dissolve in the chosen recrystallization solvent, even with heating.
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Cause: The solvent may be too non-polar, or an insufficient volume of solvent is being used.
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Solution:
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Gradually add more solvent in small portions to the heated mixture.
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If the compound still does not dissolve, consider a more polar solvent or a solvent mixture. Good solvents for recrystallizing anthraquinones are often moderately polar organic solvents.[6] Glacial acetic acid is a commonly used and effective solvent for the recrystallization of anthraquinone.[7]
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Refer to the solubility data in Table 1 to select an appropriate solvent.
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Problem: No crystals form upon cooling the solution.
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Cause: The solution may be too dilute, or crystallization may be slow to initiate.
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Solution:
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Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[8] Adding a seed crystal of pure this compound can also initiate crystallization.
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Concentrate the solution: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, as this can cause the product to "oil out" or precipitate impurities.
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Cool for a longer period: Allow the solution to stand at room temperature for an extended period, followed by cooling in an ice bath.
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Problem: The recrystallized product is still impure.
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Cause: Impurities may have co-precipitated with the product, or the chosen solvent may not be optimal for separating the specific impurities present.
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Solution:
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Perform a second recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
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Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved impurities.
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Consider an alternative purification method: If recrystallization is ineffective, column chromatography or sublimation may be necessary.
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Column Chromatography
Problem: I am not getting good separation of this compound from impurities on the column.
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Cause: The chosen mobile phase (eluent) may be too polar or not polar enough. The stationary phase may not be appropriate.
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Solution:
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Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column.[9] For this compound on a silica gel column, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate.
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Choose the right stationary phase: Silica gel is the most common stationary phase for purifying anthraquinones.[9] Alumina can also be used. For highly polar impurities, a more polar stationary phase might be necessary.
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Ensure proper column packing: A poorly packed column with air bubbles or channels will lead to poor separation.[10] Pack the column carefully using either the wet or dry packing method.[11]
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Problem: this compound is moving too quickly (high Rf) or too slowly (low Rf) on the column.
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Cause: The polarity of the eluent is not optimal.
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Solution:
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If the Rf is too high (moving too quickly): Decrease the polarity of the mobile phase. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 2:1 or 3:1 mixture.
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If the Rf is too low (moving too slowly): Increase the polarity of the mobile phase. For example, change the hexane to ethyl acetate ratio from 3:1 to 2:1.
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Sublimation
Problem: The sublimation of this compound is very slow or incomplete.
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Cause: The temperature may be too low, or the vacuum may not be sufficient.
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Solution:
-
Increase the temperature: Gradually increase the temperature of the sublimation apparatus. Be careful not to exceed the decomposition temperature of this compound. A temperature range of 377.06 K to 395.03 K (104°C to 122°C) has been used to measure the vapor pressure of anthraquinone, which can be a guide for sublimation temperatures under vacuum.[12][13]
-
Improve the vacuum: Ensure that the vacuum system is properly sealed and can achieve a high vacuum. Lowering the pressure reduces the temperature required for sublimation.[14]
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Problem: The sublimed product is contaminated with impurities.
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Cause: Volatile impurities may have co-sublimed with the this compound.
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Solution:
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Pre-purification: If the crude material contains highly volatile impurities, it is advisable to perform a preliminary purification step, such as recrystallization or a simple wash, before sublimation.
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Fractional sublimation: If the impurities have a significantly different sublimation temperature, it may be possible to perform a fractional sublimation by carefully controlling the temperature and collecting different fractions.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20-25°C | Solubility at Boiling Point |
| Water | Insoluble (<1 mg/mL)[15] | Very poorly soluble |
| Ethanol | Sparingly soluble (0.44 g/100 g at 25°C)[16] | Soluble (2.25 g/100 g)[1] |
| Acetone | Soluble[6][17] | Highly soluble |
| Chloroform | Soluble (0.61 g/100 g at 20°C)[16] | Highly soluble |
| Benzene | Sparingly soluble (0.26 g/100 g at 20°C)[16] | Soluble |
| Toluene | Sparingly soluble (0.30 g/100 g at 25°C)[16] | Soluble |
| Glacial Acetic Acid | Sparingly soluble | Very soluble[7] |
| Furfural | Very low solubility in the cold | High solubility when hot[18] |
Table 2: Typical Parameters for Purification Methods
| Purification Method | Key Parameters | Expected Purity | Typical Recovery |
| Recrystallization | Solvent: Glacial Acetic Acid | >98% | 80-90% |
| Procedure: Dissolve in minimum hot solvent, cool slowly. | |||
| Column Chromatography | Stationary Phase: Silica Gel | >99% | 70-85% |
| Mobile Phase: Hexane/Ethyl Acetate gradient | |||
| Sublimation | Temperature: ~120-150°C | >99.5% | >90% |
| Pressure: High vacuum (<1 mmHg) |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Glacial Acetic Acid
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of glacial acetic acid to just cover the solid.
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Heat the mixture on a hot plate with stirring until the solvent boils gently.
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Continue adding small portions of hot glacial acetic acid until all the this compound has dissolved. Avoid adding a large excess of solvent.
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If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Needle-shaped crystals of this compound should form.[7]
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Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove residual acetic acid.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
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Prepare the column: Pack a glass chromatography column with silica gel using a slurry of hexane or petroleum ether.
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Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.
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Load the sample: Carefully add the sample to the top of the silica gel bed.
-
Elute the column: Start eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
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Collect fractions: Collect the eluent in a series of fractions.
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Monitor the fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Sublimation of this compound
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Place the crude this compound in the bottom of a sublimation apparatus.
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Assemble the apparatus with a cold finger condenser.
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Connect the apparatus to a high-vacuum pump and evacuate the system.
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Once a high vacuum is achieved, begin to heat the bottom of the apparatus gently in a sand bath or with a heating mantle.
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Circulate cold water through the cold finger.
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The this compound will sublime and deposit as pure crystals on the cold finger.
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Mandatory Visualization
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1,4-Bis(N-isopropylamino)anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 18. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
Identifying and minimizing side reactions in 1,4-Anthraquinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1,4-anthraquinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the common Diels-Alder and Friedel-Crafts routes.
Issue 1: Low Yield in Diels-Alder Synthesis
Q1: I am getting a low yield of this compound from the Diels-Alder reaction between 1,4-naphthoquinone and butadiene. What are the possible causes and how can I improve the yield?
A1: Low yields in this reaction can stem from several factors:
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Incomplete Reaction: The Diels-Alder reaction may not have gone to completion. Ensure you are using an appropriate solvent and temperature. While the reaction can be performed at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can promote side reactions.
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Suboptimal Diene Concentration: Butadiene is a gas at room temperature, and maintaining a sufficient concentration in the reaction mixture is crucial. Using a sealed reaction vessel or an excess of a butadiene precursor, like 3-sulfolene which releases butadiene upon heating, can help.
-
Incomplete Oxidation: The initial Diels-Alder adduct, 1,4,4a,9a-tetrahydro-9,10-anthracenedione, requires oxidation to form the final this compound. This oxidation is often achieved by air bubbling through the reaction mixture or by using an oxidizing agent. If this step is inefficient, the dihydro-product will be a major component of your product mixture, thus lowering the yield of the desired product.
-
Side Reactions: At higher temperatures, polymerization of the diene or decomposition of the reactants and products can occur, leading to the formation of tarry byproducts and reducing the yield of the desired product.[1][2]
To improve the yield, consider the following:
-
Reaction Conditions: Ensure the reaction is stirred efficiently and consider performing the reaction under an inert atmosphere to prevent unwanted side reactions.
-
Oxidation Step: After the cycloaddition is complete, ensure efficient oxidation by bubbling air through the solution or by adding a mild oxidizing agent.
-
Purification: A significant portion of the crude product may be the dihydro intermediate. Careful purification by column chromatography or recrystallization is necessary to isolate the pure this compound.
Issue 2: Presence of an Unexpected Intermediate in Diels-Alder Synthesis
Q2: My post-reaction analysis (TLC, NMR) of the Diels-Alder synthesis shows a significant amount of a major byproduct along with my desired this compound. How can I identify and remove it?
A2: The most common byproduct in the Diels-Alder synthesis of this compound is the incompletely oxidized intermediate, 1,4,4a,9a-tetrahydro-9,10-anthracenedione (also known as dihydroanthraquinone).[1][2]
Identification:
-
TLC Analysis: The dihydro-intermediate is typically more polar than this compound and will have a lower Rf value on a silica gel TLC plate.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum of 1,4,4a,9a-tetrahydro-9,10-anthracenedione will show characteristic signals for the aliphatic protons in the tetrahydro ring, which are absent in the fully aromatic this compound. While a publicly available experimental spectrum for this specific intermediate is not readily found, the presence of signals in the aliphatic region (around 2-4 ppm) alongside aromatic signals would strongly indicate its presence. The IUPAC name for this intermediate is 1,4,4a,9a-tetrahydroanthracene-9,10-dione.[3][4]
-
IR Spectroscopy: The IR spectrum of the intermediate will show C-H stretching frequencies for sp³ hybridized carbons (below 3000 cm⁻¹) in addition to the aromatic C-H stretches (above 3000 cm⁻¹) and the characteristic quinone C=O stretches (around 1670 cm⁻¹).
-
Mass Spectrometry: The dihydro-intermediate will have a molecular weight that is 2 units higher than this compound (C₁₄H₁₀O₂ vs. C₁₄H₈O₂).
-
Removal:
-
Complete the Oxidation: If the reaction is still in progress, you can try to drive the oxidation to completion by bubbling air through the reaction mixture for a longer duration or by adding a suitable oxidizing agent.
-
Purification: The dihydro-intermediate can be separated from this compound by column chromatography on silica gel, as it is more polar. Recrystallization can also be an effective method for purification.
Issue 3: Formation of Tarry Products
Q3: My reaction mixture has turned dark and contains a significant amount of insoluble, tarry material. What causes this and how can I prevent it?
A3: Tar formation is a common issue in reactions involving unsaturated compounds at elevated temperatures.[1][2]
-
Causes:
-
Polymerization of the Diene: Butadiene and other dienes can polymerize, especially at high concentrations and temperatures.
-
Decomposition: The reactants, intermediates, or the final product may decompose under harsh reaction conditions (e.g., high temperature, presence of acid or base catalysts). These decomposition products can then polymerize to form tars.
-
-
Prevention:
-
Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control Reactant Concentrations: Add the diene slowly to the reaction mixture to keep its instantaneous concentration low.
-
Use an Inhibitor: For dienes that are prone to polymerization, a small amount of a radical inhibitor (like hydroquinone) can sometimes be added, provided it does not interfere with the desired reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition pathways that may lead to tar formation.
-
Issue 4: Unexpected Side Products in Friedel-Crafts Synthesis
Q4: In the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, I am observing a mixture of products instead of the expected single isomer. Why is this happening?
A4: The Friedel-Crafts acylation, while generally more selective than alkylation, can still lead to product mixtures, especially with substituted benzenes.[5][6]
-
Isomer Formation: The acyl group can add to different positions on the substituted benzene ring, leading to a mixture of ortho, meta, and para isomers. The ratio of these isomers is influenced by the nature of the substituent on the benzene ring (activating vs. deactivating, and directing effects) and the reaction conditions.
-
Substituent Migration: Under the strong acidic conditions of the Friedel-Crafts reaction, alkyl groups (like isopropyl groups) on the aromatic ring can migrate to different positions, leading to the formation of unexpected isomers.[5][6]
-
Over-acylation: Although less common than in Friedel-Crafts alkylation, it is possible to get di-acylation products, especially if the initial acylation product is still highly activated towards further electrophilic substitution.
Troubleshooting and Minimization:
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may help to favor the desired isomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity by favoring the kinetically controlled product.
-
Analysis of Product Mixture: The composition of the product mixture can be analyzed by techniques like GC-MS, often after converting the resulting ketoacids to their methyl esters for better volatility.[7]
-
Purification: Careful purification by column chromatography or fractional crystallization is usually required to separate the desired isomer from the unwanted side products.
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes to this compound?
A5: The most common laboratory and industrial syntheses of this compound and its derivatives include:
-
Diels-Alder Reaction: This involves the [4+2] cycloaddition of a diene (e.g., 1,3-butadiene) with a dienophile (e.g., 1,4-naphthoquinone or 1,4-benzoquinone), followed by an oxidation step.[8]
-
Friedel-Crafts Acylation: This is a two-step process starting with the Friedel-Crafts acylation of an aromatic compound (like benzene) with phthalic anhydride to form an o-benzoylbenzoic acid, which is then cyclized to the anthraquinone skeleton.[9][10]
-
Oxidation of Anthracene: This is a major industrial method where anthracene is oxidized to 9,10-anthraquinone. While this produces the parent anthraquinone, further functionalization is needed to obtain the 1,4-isomer.
Q6: How can I monitor the progress of my this compound synthesis?
A6: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of starting materials and the formation of the product. The product, this compound, is a colored compound, making it easy to spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the concentrations of reactants and products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the product mixture from Friedel-Crafts reactions, especially after derivatization of the carboxylic acid intermediates.[7]
Q7: What are the key safety precautions to take during this compound synthesis?
A7:
-
Handling of Reagents:
-
Butadiene: This is a flammable gas and should be handled in a well-ventilated fume hood.[8]
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. They should be handled in a dry environment, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always work in a fume hood and avoid sources of ignition.
-
-
Reaction Conditions:
-
Exothermic Reactions: Friedel-Crafts acylations can be exothermic. The reagents should be mixed slowly and with cooling to control the reaction temperature.
-
Pressure Build-up: Reactions involving gaseous reagents like butadiene in a sealed vessel can lead to a build-up of pressure. Ensure the reaction vessel is appropriate for the expected pressure.
-
Data Presentation
Table 1: Product Distribution in the Diels-Alder Synthesis of 1,4-Dimethyl-9,10-Anthraquinone
The following table summarizes the product distribution from the reaction of 1,4-naphthoquinone with 2,4-hexadiene in the presence of a heteropoly acid catalyst. This illustrates the common side products and their relative abundance.
| Product/Reactant | Percentage in Final Mixture |
| 1,4-Dimethyl-9,10-anthraquinone (DMAQ) | 29% |
| Dihydro-DMAQ | 28% |
| Unreacted 1,4-Naphthoquinone | 25% |
| Tarry Condensation Products | Remainder |
(Data sourced from a study on the synthesis of 1,4-dimethyl-9,10-anthraquinone)[2]
Experimental Protocols
Protocol 1: Synthesis of 1,4,4a,9a-tetrahydroanthracene-9,10-dione via Diels-Alder Reaction
This protocol describes the initial cycloaddition step to form the dihydro-anthraquinone intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone in a suitable solvent like toluene or xylene.
-
Diene Addition: Add a source of 1,3-butadiene. This can be done by bubbling butadiene gas through the solution or by adding a precursor like 3-sulfolene and heating the mixture to generate the diene in situ.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-110 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the 1,4-naphthoquinone has been consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4,4a,9a-tetrahydroanthracene-9,10-dione.
Protocol 2: Oxidation to this compound
-
Oxidation: Dissolve the crude 1,4,4a,9a-tetrahydroanthracene-9,10-dione in a suitable solvent like acetic acid or toluene.
-
Air Oxidation: Bubble a stream of air through the solution while heating to reflux. The progress of the oxidation can be monitored by TLC.
-
Alternative Oxidation: Alternatively, a chemical oxidizing agent such as chromium trioxide in acetic acid can be used.
-
Work-up and Purification: After the oxidation is complete, cool the reaction mixture. The this compound may precipitate upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a solvent like ethanol or acetic acid.
Mandatory Visualization
Caption: Diels-Alder reaction pathway for this compound synthesis and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4,4a,9a-Tetrahydroanthraquinone | C14H12O2 | CID 92021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4,4a,9a-Tetrahydroanthraquinone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1,4-Anthraquinone for Biological Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Anthraquinone. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] The most common and recommended initial solvent is Dimethyl Sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium or buffer.
Q2: My this compound precipitates when I add it to the cell culture medium. What can I do?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed levels toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, and some can tolerate up to 1%.[3] Primary cells may be more sensitive, requiring concentrations below 0.1%.[3]
-
Increase Final DMSO Concentration (with caution): If your initial DMSO concentration is very low (e.g., <0.1%), you may be able to increase it slightly, but always perform a vehicle control to assess solvent toxicity.
-
Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Explore Alternative Formulation Strategies: If DMSO alone is insufficient, consider advanced methods like complexation with cyclodextrins or creating a nanosuspension.[4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell line-dependent and exposure time-dependent.[6][7]
General Guidelines for DMSO Concentration in Cell Culture:
| Final DMSO Concentration | General Cellular Response | Recommendation |
| ≤ 0.1% | Considered safe for almost all cell types, including sensitive and primary cells.[3] | Ideal for long-term exposure assays. |
| 0.5% | Widely used and tolerated by most robust cell lines without significant cytotoxicity.[3] | A common starting point for most in vitro assays. |
| 1.0% | May be tolerated by some cell lines, but the risk of off-target effects or toxicity increases.[8] | Use with caution and always include a vehicle control. |
| > 1.0% | Often leads to significant cytotoxicity and can interfere with assay results.[9] | Generally not recommended for most cell-based assays. |
It is critical to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several advanced formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound.[10] These methods are particularly useful when DMSO is not suitable or when higher concentrations of the compound are required in an aqueous medium.
Comparison of Solubility Enhancement Techniques:
| Technique | Mechanism of Action | Key Advantages |
| Co-solvency | Using a water-miscible solvent (like DMSO or ethanol) to reduce the interfacial tension between the hydrophobic drug and water.[11] | Simple and widely used for initial screening. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within the lipophilic cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[1][4][12] | Increases apparent water solubility and can enhance stability.[13] |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[5][14][15] | High drug loading is possible; suitable for various administration routes.[5][16] |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic carrier matrix, which improves wettability and dissolution rate.[17][18][19] | Can significantly increase dissolution and bioavailability.[18] |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound Precipitation in Stock Solution (DMSO) | The concentration exceeds the solubility limit in DMSO. | Gently warm the solution and sonicate. If precipitation persists, prepare a more dilute stock solution. |
| Inconsistent Assay Results | Incomplete dissolution or precipitation of the compound at the working concentration. | Prepare fresh dilutions for each experiment. Visually inspect for precipitation before adding to cells. Consider using a solubility-enhancing technique like cyclodextrins. |
| High Background Signal or Cell Death in Vehicle Control | The concentration of the solvent (e.g., DMSO) is too high for the cell line. | Determine the maximum tolerated solvent concentration for your specific cells and assay duration. Reduce the final solvent concentration in your experiments. |
| Low Potency or Lack of Expected Biological Activity | The effective concentration of the soluble compound is lower than intended due to poor solubility. | Improve the solubility using one of the methods described (e.g., nanosuspension, solid dispersion) to ensure the compound is available to the cells.[5][17] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilution: For experiments, thaw an aliquot and serially dilute it in a sterile aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration remains within the non-toxic range for your cells.
References
- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of 1,4-Anthraquinone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of 1,4-Anthraquinone production. The following sections detail common challenges, frequently asked questions, experimental protocols, and relevant biological pathways.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.
Synthesis Route 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
Q1: We are observing a lower than expected yield of o-benzoylbenzoic acid in our pilot-scale Friedel-Crafts acylation. What are the potential causes and solutions?
A1: Low yields in Friedel-Crafts acylation scale-up are often attributed to several factors:
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Insufficient Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic.[1] In a larger reactor, there's a greater chance of exposure to moisture from the atmosphere or residual moisture in the reactants and solvent, which deactivates the catalyst.
-
Solution: Ensure all reactants and the solvent (e.g., benzene) are thoroughly dried before use. Handle AlCl₃ in an inert atmosphere (e.g., nitrogen or argon) and ensure the reactor is dry.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to localized "hot spots" and inefficient contact between the reactants and the catalyst.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing. Consider the use of baffles in the reactor to improve turbulence.
-
-
Carbocation Rearrangement: While less of an issue with acylation than alkylation, suboptimal temperature control can lead to side reactions.[2][3][4]
-
Solution: Implement precise temperature control. For the exothermic addition of AlCl₃, consider a jacketed reactor with a reliable cooling system. Add the catalyst portion-wise to manage the heat generated.
-
Q2: During the cyclization of o-benzoylbenzoic acid to this compound using oleum, we are getting a significant amount of sulfonated byproducts. How can we minimize this?
A2: The formation of sulfonated byproducts is a common issue when using strong acids like oleum.
-
Reaction Temperature: Higher temperatures can promote sulfonation.
-
Solution: Maintain the reaction temperature within the recommended range (typically 110-130°C). Use a temperature-controlled oil bath or a jacketed reactor for precise control.
-
-
Reaction Time: Prolonged exposure to oleum increases the likelihood of side reactions.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
-
Concentration of Oleum: Using a higher concentration of oleum than necessary can lead to increased sulfonation.
-
Solution: Use the appropriate grade and concentration of oleum as specified in the process protocol.
-
Synthesis Route 2: Diels-Alder Reaction of 1,4-Naphthoquinone and 1,3-Butadiene
Q3: Our Diels-Alder reaction is sluggish at pilot scale, and we are not achieving complete conversion of the 1,4-naphthoquinone. What can we do?
A3: A slow reaction rate in a Diels-Alder synthesis can be due to several factors when scaling up:
-
Temperature and Pressure Control: The Diels-Alder reaction often requires elevated temperatures and sometimes pressure to proceed efficiently, especially with a gaseous diene like butadiene.[2]
-
Solution: Ensure the reactor is capable of maintaining the required temperature and pressure safely. For gaseous reactants, ensure efficient sparging into the reaction mixture.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: While lab-scale experiments might use a variety of solvents, for industrial scale, consider solvents that are cost-effective, have a suitable boiling point for the reaction temperature, and allow for easy product isolation. Toluene or xylene are common choices.
-
-
Diene Concentration: Maintaining a sufficient concentration of the diene in the reaction mixture is crucial.
-
Solution: If using a gaseous diene, ensure a continuous and controlled feed. For liquid dienes, ensure accurate stoichiometric ratios.
-
Q4: We are having difficulty with the subsequent dehydrogenation of the tetrahydroanthraquinone intermediate. What are the common pitfalls?
A4: The dehydrogenation step is critical for obtaining the final aromatic product.
-
Inefficient Catalyst: The choice and handling of the dehydrogenation catalyst (e.g., palladium on carbon) are vital.
-
Solution: Ensure the catalyst is not poisoned. Use a fresh, high-quality catalyst. The catalyst loading may need to be optimized for the larger scale.
-
-
Poor Heat Transfer: Dehydrogenation is often an endothermic process requiring sustained heating.
-
Solution: Ensure the reactor's heating system can provide uniform and consistent heat to the entire reaction mass.
-
-
Product Inhibition: In some cases, the product can adsorb onto the catalyst surface, reducing its activity.
-
Solution: Optimize the reaction conditions (temperature, solvent) to minimize product inhibition. Consider a flow chemistry setup where the product is continuously removed from the reaction zone.
-
Purification and Isolation
Q5: During the crystallization of our scaled-up batch of this compound, we are getting fine needles that are difficult to filter and wash. How can we obtain larger, more manageable crystals?
A5: Crystal morphology is a common challenge in scale-up.
-
Cooling Rate: Rapid cooling often leads to the formation of small, needle-like crystals.
-
Solution: Implement a controlled, slow cooling profile. This allows for more ordered crystal growth and results in larger, more easily filterable particles.
-
-
Solvent System: The choice of solvent and the presence of impurities can affect crystal habit.
-
Solution: Experiment with different solvent systems or co-solvents. Ensure the crude product is of high purity before crystallization, as impurities can act as crystal growth inhibitors or promoters of undesirable morphologies.
-
-
Agitation: The level of agitation during crystallization can influence nucleation and crystal growth.
-
Solution: Optimize the agitation speed. Gentle agitation is typically preferred to avoid excessive secondary nucleation, which can lead to a large number of small crystals.
-
Q6: We are detecting residual solvent in our final this compound product after drying. How can we improve the drying process at a larger scale?
A6: Efficient solvent removal is crucial for product quality.
-
Inefficient Drying Equipment: The type of dryer used can significantly impact the final solvent content.
-
Solution: For larger quantities, a simple oven may not be sufficient. Consider using a vacuum dryer, a rotary dryer, or a filter-dryer, which can provide more efficient and uniform drying.
-
-
Particle Size and Agglomeration: Fine particles or agglomerates can trap solvent.
-
Solution: As mentioned in Q5, aim for larger, more uniform crystals. If agglomeration is an issue, consider a milling step before final drying.
-
-
Drying Temperature and Time: Suboptimal drying parameters can lead to incomplete solvent removal.
-
Solution: Optimize the drying temperature (well below the product's melting point) and time. A vacuum will lower the boiling point of the solvent, allowing for more efficient removal at a lower temperature.
-
Data Presentation
Table 1: Illustrative Comparison of Key Parameters in this compound Synthesis Scale-Up (Friedel-Crafts Acylation Route)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| o-Benzoylbenzoic Acid Yield | 85-90% | 80-85% | 78-83% |
| This compound Yield | 90-95% | 88-92% | 85-90% |
| Overall Yield | ~77-86% | ~70-78% | ~66-75% |
| Purity (after crystallization) | >99.5% | >99.0% | >99.0% |
| Reaction Time (Acylation) | 2-3 hours | 4-6 hours | 8-12 hours |
| Reaction Time (Cyclization) | 4-6 hours | 8-10 hours | 12-16 hours |
| Key Challenge | Precise reagent addition | Heat management, mixing | Process control, waste management |
Note: This table presents typical values and challenges. Actual results will vary depending on the specific process and equipment.
Experimental Protocols
Pilot-Scale Synthesis of this compound via Oxidation of Anthracene
Objective: To produce this compound from anthracene on a pilot scale.
Materials:
-
Anthracene (technical grade)
-
Glacial Acetic Acid
-
Chromium Trioxide (CrO₃)
-
Water
-
Sodium Hydroxide (for waste treatment)
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Jacketed heating/cooling system
-
Addition funnel or pump for controlled reagent addition
-
Filter-dryer or centrifuge and vacuum oven
-
Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat, respirator
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 50 L of glacial acetic acid.
-
Anthracene Addition: With stirring, add 10 kg of anthracene to the reactor. Heat the mixture to 100°C to dissolve the anthracene.
-
Oxidant Preparation: In a separate vessel, carefully dissolve 12 kg of chromium trioxide in a mixture of 10 L of water and 20 L of glacial acetic acid. Caution: This is a highly exothermic and hazardous process.
-
Oxidation Reaction: Once the anthracene is fully dissolved, slowly add the chromic acid solution to the reactor over a period of 2-3 hours, maintaining the temperature between 100-110°C. The reaction is exothermic; use the cooling jacket as needed.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the anthracene is consumed (typically 4-6 hours).
-
Product Precipitation: Cool the reaction mixture to 20-25°C. The this compound will precipitate.
-
Isolation: Filter the product using a filter-dryer or centrifuge.
-
Washing: Wash the filter cake with water until the filtrate is colorless and neutral to pH paper. This removes acetic acid and chromium salts.
-
Drying: Dry the product under vacuum at 80-100°C until a constant weight is achieved.
-
Waste Treatment: The chromium-containing filtrate must be treated according to environmental regulations before disposal.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Signaling Pathway of this compound Induced Apoptosis in Cancer Cells
Caption: ROS/JNK signaling pathway for this compound-induced apoptosis.[5][6]
References
- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions [mdpi.com]
- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
Technical Support Center: HPLC Analysis of 1,4-Anthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,4-Anthraquinone, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.
Is your this compound peak exhibiting tailing?
First, confirm the issue by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a tailing peak.
Tailing Factor (Tf) Calculation: Tf = W₅ / (2 * f) Where W₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.
Asymmetry Factor (As) Calculation: As = b / a Where 'b' is the distance from the trailing edge to the center of the peak at 10% of the peak height, and 'a' is the distance from the leading edge to the center of the peak at 10% of the peak height.
If peak tailing is confirmed, proceed through the following troubleshooting steps.
Secondary interactions between the polar carbonyl groups of this compound and active sites on the stationary phase are a primary cause of peak tailing. Modifying the mobile phase is often the most effective first step.
Question: Is your mobile phase pH optimized?
Answer: The pH of the mobile phase can significantly impact the peak shape of polar analytes like this compound by suppressing the ionization of residual silanol groups on the silica-based stationary phase.
-
Recommendation: Lowering the mobile phase pH to a range of 2.5 to 3.5 is often effective in protonating the silanol groups (Si-OH), minimizing their interaction with the analyte.[1][2][3][4][5]
-
Experimental Protocol:
-
Prepare a mobile phase consisting of acetonitrile and water.
-
Add a small percentage (typically 0.1% v/v) of an acidic modifier such as formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.[6][7]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Monitor the peak shape and tailing factor.
-
Question: Is your buffer concentration sufficient?
Answer: Inadequate buffer concentration can lead to pH shifts on the column, promoting secondary interactions.
-
Recommendation: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. A typical concentration range is 10-50 mM.[1]
-
Experimental Protocol:
-
Prepare your mobile phase with a buffer concentration of 10 mM.
-
If peak tailing persists, incrementally increase the buffer concentration to 25 mM and then to 50 mM.
-
Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.
-
The choice and condition of the HPLC column play a crucial role in achieving symmetrical peaks.
Question: Are you using an appropriate column?
Answer: Not all C18 columns are the same. The type of silica, surface treatment, and end-capping can significantly affect peak shape for polar compounds.
-
Recommendation:
-
End-capped Columns: Use a column that is well end-capped to block the residual silanol groups.[4]
-
Base-Deactivated Silica (BDS) Columns: These columns are specifically designed to minimize interactions with basic and polar compounds.
-
Columns with Low Silanol Activity: Some manufacturers offer columns specifically advertised as having low silanol activity.[8]
-
Alternative Stationary Phases: Consider columns with a different stationary phase, such as those with embedded polar groups or hybrid silica-polymer materials, which can shield the analyte from silanol interactions.[3]
-
Question: Is your column old or contaminated?
Answer: Column performance degrades over time due to contamination or loss of stationary phase.
-
Recommendation:
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[1]
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample and mobile phase.[9]
-
Column Replacement: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.
-
Issues related to the sample itself or the injection process can also lead to peak distortion.
Question: Are you overloading the column?
Answer: Injecting too much sample (mass overload) or too large a volume (volume overload) can cause peak asymmetry.[4][10]
-
Recommendation:
-
Reduce Injection Volume: Try reducing the injection volume by half.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume. If the peak shape improves, you were likely experiencing mass overload.
-
Question: Is your sample solvent compatible with the mobile phase?
Answer: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.[10]
Extra-column effects can contribute to band broadening and peak tailing.
Question: Is there excessive dead volume in your system?
Answer: Long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden and tail.
-
Recommendation:
-
Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm).
-
Keep the tubing lengths as short as possible.
-
Ensure all fittings are properly connected to avoid dead volume.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for this compound on a C18 column is often due to secondary interactions between the polar carbonyl groups of the analyte and residual silanol groups on the silica stationary phase.[3] Standard C18 columns can have a significant number of these active sites. To mitigate this, you can lower the mobile phase pH with an acidic modifier, use a well-end-capped or base-deactivated column, or increase the ionic strength of the mobile phase with a buffer.
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: A mobile phase pH between 2.5 and 3.5 is generally recommended to suppress the ionization of silanol groups, thereby reducing peak tailing.[1][2][3][4][5] This is typically achieved by adding 0.1% formic acid, acetic acid, or phosphoric acid to the aqueous component of the mobile phase.[6][7]
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice between common reversed-phase organic modifiers like acetonitrile and methanol can influence peak shape. While both are used for anthraquinone analysis, their different properties can lead to changes in selectivity and peak symmetry. If you are experiencing tailing with one, it may be worthwhile to try the other.
Q4: How does column temperature affect peak tailing for this compound?
A4: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics. However, excessively high temperatures can degrade the column. A modest increase in temperature (e.g., to 30-40 °C) may be beneficial.
Q5: I've tried all the troubleshooting steps, but my peak is still tailing. What else can I do?
A5: If you have systematically addressed mobile phase, column, sample, and system parameters without success, consider the following:
-
Sample Purity: An impurity co-eluting on the tail of the main peak can mimic peak tailing. Try changing the detection wavelength to see if the peak shape changes, which might indicate the presence of a co-eluting compound.[11]
-
Column Contamination: Your column might be irreversibly contaminated. Try flushing with a series of strong solvents or, if that fails, replace the column.
-
Alternative Column Chemistry: A C18 stationary phase may not be ideal for your specific sample matrix. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Data Presentation
The following tables illustrate the expected impact of various experimental parameters on the peak asymmetry of this compound. The data is representative and intended for comparative purposes.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive (0.1% v/v) | Approximate pH | Expected Tailing Factor (Tf) |
| None | ~7.0 | > 1.8 |
| Acetic Acid | ~3.5 | 1.3 - 1.5 |
| Formic Acid | ~2.8 | 1.1 - 1.3 |
| Phosphoric Acid | ~2.5 | < 1.2 |
Table 2: Effect of Column Type on Peak Asymmetry
| Column Type | Description | Expected Tailing Factor (Tf) |
| Standard C18 (non-end-capped) | Basic silica with C18 chains | > 1.7 |
| End-capped C18 | Residual silanols are capped | 1.2 - 1.5 |
| Base-Deactivated Silica (BDS) C18 | High purity silica, extensively end-capped | 1.0 - 1.3 |
| Polar-Embedded C18 | Contains a polar group within the alkyl chain | 1.0 - 1.2 |
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Caption: The effect of mobile phase pH on silanol interactions with this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Preventing degradation of 1,4-Anthraquinone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,4-Anthraquinone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The product should be protected from light and moisture.[4] For long-term storage, maintaining a controlled room temperature is advisable.[3]
Q2: What are the common causes of this compound degradation during storage?
A2: The primary factors that can lead to the degradation of this compound are exposure to light, high temperatures, moisture, and contact with incompatible substances, particularly strong oxidizing agents.[4] These conditions can initiate chemical reactions that alter the structure of the molecule.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for solid this compound during storage are not extensively documented in publicly available literature, based on the chemical structure and studies of related compounds, the most probable degradation pathways involve oxidation and hydrolysis.[5][6] Oxidation can lead to the formation of hydroxylated derivatives, while hydrolysis, in the presence of moisture, could potentially lead to ring-opening products over extended periods and under harsh conditions.
Q4: How can I detect degradation in my this compound sample?
A4: Visual inspection for color change (e.g., from a light yellow or amber to a darker shade) can be an initial indicator of degradation. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[7][8][9][10][11] An HPLC analysis can separate this compound from its degradation products, allowing for their identification and quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the powder | Exposure to light or air (oxidation). | Store the compound in an amber or opaque container, and ensure the container is tightly sealed. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Clumping or caking of the powder | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | Review storage conditions. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. Re-evaluate the compatibility of the storage container material. |
| Reduced potency or altered experimental results | Significant degradation of the active compound. | Re-test the purity of the this compound sample using a validated analytical method like HPLC. If degradation is confirmed, procure a new, high-purity batch and strictly adhere to recommended storage conditions. |
Data Presentation
The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions.
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product(s) Detected |
| Thermal (60°C) | 7 days | 5.2% | Hydroxylated Anthraquinone derivatives |
| Photolytic (ICH Q1B Option 2) | 24 hours | 12.5% | Photo-oxidation products |
| Acid Hydrolysis (0.1N HCl at 60°C) | 48 hours | 8.7% | Phthalic acid derivatives (minor) |
| Alkaline Hydrolysis (0.1N NaOH at 60°C) | 48 hours | 15.3% | Phthalic acid and other ring-opened products |
| Oxidative (3% H₂O₂ at RT) | 24 hours | 22.1% | Hydroxylated Anthraquinone derivatives, Epoxides |
| High Humidity (90% RH at 25°C) | 30 days | 3.1% | Trace hydroxylated derivatives |
This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1N hydrochloric acid. Keep the mixture at 60°C for 48 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1N sodium hydroxide. Keep the mixture at 60°C for 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid powder of this compound in a controlled temperature oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid powder of this compound to light conditions as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
3. Sample Analysis (HPLC Method):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Procedure:
-
For liquid samples, neutralize the acidic and basic solutions before injection.
-
For solid samples, dissolve an accurately weighed amount in the mobile phase to achieve a known concentration.
-
Analyze all stressed samples along with an unstressed control sample.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
-
Identify degradation products by comparing their retention times with known standards or by using a mass spectrometer detector (LC-MS).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. biocrick.com [biocrick.com]
- 2. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 3. This compound CAS#: 635-12-1 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Separation of 1,4-Bis(N-isopropylamino)anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
1,4-Anthraquinone vs. 9,10-Anthraquinone: A Comparative Analysis of Isomeric Properties
A comprehensive examination of the structural, physicochemical, and biological disparities between 1,4-anthraquinone and its more common isomer, 9,10-anthraquinone, reveals significant differences in their properties and potential applications. While structurally similar, their varied arrangements of carbonyl groups lead to distinct chemical behaviors and biological effects, with this compound emerging as a potent anticancer agent and 9,10-anthraquinone being recognized for its industrial uses and potential toxicity.
This guide provides a detailed comparison of this compound and 9,10-anthraquinone for researchers, scientists, and professionals in drug development, summarizing key quantitative data and outlining experimental protocols for the cited properties.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the two ketone groups from the central ring in 9,10-anthraquinone to one of the terminal rings in this compound results in notable differences in their physical and chemical characteristics. These are summarized in the table below.
| Property | This compound | 9,10-Anthraquinone |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 635-12-1[1] | 84-65-1[2] |
| Molecular Formula | C₁₄H₈O₂[1] | C₁₄H₈O₂[2] |
| Molar Mass | 208.21 g/mol [1] | 208.21 g/mol [2] |
| Appearance | Yellow to reddish-brown crystalline solid | Yellow, highly crystalline solid[3] |
| Melting Point | 217 °C[4][5] | 284-286 °C[6] |
| Boiling Point | 406.0 ± 45.0 °C (Predicted)[4][5] | 379-381 °C[6] |
| Solubility in Water | Insoluble[4][5] | Insoluble[3] |
| Solubility in Organic Solvents | Soluble in acetone and ethanol[7] | Sparingly soluble in cold ethanol, but more soluble when hot. Also poorly soluble in benzene, chloroform, diethyl ether, and toluene. Soluble in acetone and concentrated sulfuric acid.[8] |
| UV-Vis λmax (in Ethanol) | 298 nm[4][5] | 251.25 nm (ε = 56800 M⁻¹cm⁻¹)[9] |
Biological Activity and Toxicological Profile: A Stark Contrast
The isomeric difference between this compound and 9,10-anthraquinone profoundly impacts their interaction with biological systems, leading to divergent activities and toxicological outcomes.
This compound: A Promising Anticancer Agent
Research has highlighted the potent anticancer properties of this compound. Studies have shown that it can effectively inhibit the growth and viability of cancer cells, such as L1210 leukemic cells, with IC₅₀ values in the nanomolar range (25 nM at day 2). Its mechanism of action is multifaceted, involving the blockage of nucleoside transport and the inhibition of DNA, RNA, and protein synthesis. Furthermore, this compound has been demonstrated to induce DNA fragmentation, a hallmark of apoptosis (programmed cell death).
9,10-Anthraquinone: Industrial Utility and Toxicological Concerns
In contrast, 9,10-anthraquinone is primarily recognized for its industrial applications, including its use as a pulping catalyst in the paper industry and as a bird repellent[3]. However, its biological profile raises toxicological flags. The International Agency for Research on Cancer (IARC) has classified 9,10-anthraquinone as a possible human carcinogen (Group 2B). While some studies have reported it to be non-mutagenic in the Ames test, a key assay for assessing mutagenic potential, there is evidence that its metabolites can be mutagenic. The toxicity of 9,10-anthraquinone is often attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage.
Experimental Protocols
A brief overview of the standard experimental methodologies for determining the key properties discussed is provided below.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity and identity. A common method for its determination is the capillary tube method.
-
Sample Preparation : A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube that is sealed at one end.
-
Apparatus : The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, alongside a calibrated thermometer.
-
Heating and Observation : The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near its expected melting point. The temperature range from the point at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid is recorded as the melting range.
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
-
Equilibration : An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis : The concentration of the dissolved compound in the clear solution is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture : Cells are seeded in a 96-well plate and allowed to attach and grow for a specified period.
-
Compound Treatment : The cells are then exposed to a range of concentrations of the test compound for a defined duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement : The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (around 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The distinct biological outcomes of this compound and 9,10-anthraquinone are rooted in their differential engagement with cellular signaling pathways.
Caption: Contrasting biological pathways of anthraquinone isomers.
The workflow for a comparative cytotoxicity study is outlined below, integrating the MTT assay protocol.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. 2-(1 -hydroxyiminoalkyl)-1 ,4-dimethoxy-9,10-anthraquinones: synthesis and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1,4-Anthraquinone as an Analytical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1,4-Anthraquinone as a high-purity analytical standard. It offers a comparative analysis of its performance against other alternatives, supported by experimental data and detailed methodologies for key analytical techniques. This document is intended to assist researchers in establishing this compound as a reliable reference material for various analytical applications, including but not limited to chromatographic and spectroscopic assays.
Performance and Comparison with Alternatives
This compound demonstrates excellent properties as an analytical standard, particularly in chromatographic applications where it can be used as a reference marker or a derivatizing agent. Its stability, purity, and well-defined spectral characteristics make it a suitable candidate for quantitative and qualitative analyses.
Comparison with Other Quinone Standards
While various quinones are utilized in analytical chemistry, this compound offers distinct advantages. The following table compares its key analytical performance attributes with other commonly used quinone standards. Data presented is a synthesis of typical performance characteristics observed in validated analytical methods.
| Parameter | This compound | 1,4-Naphthoquinone | Methyl-p-benzoquinone (Internal Standard) |
| Purity (Typical) | >98% | >97% | >98% |
| UV-Vis λmax (in Ethanol) | ~233 nm, ~298 nm[1][2][3] | ~246 nm, ~330 nm | ~243 nm, ~285 nm |
| Molar Absorptivity (ε at λmax) | High (e.g., 46,800 at 233 nm)[2] | Moderate | Moderate |
| Reactivity (as a derivatizing agent) | High reactivity with thiols[4] | Moderate reactivity | Used as an internal standard |
| Stability | High, stable solid | Less stable, light-sensitive | Volatile, less stable |
| Common Analytical Techniques | HPLC, GC-MS, UV-Vis[5][6] | HPLC, GC-MS | GC-MS |
Performance in HPLC as a Pre-column Derivatizing Agent
A notable application of this compound is as a pre-column derivatizing reagent for the HPLC analysis of thiols, such as N-acetylcysteine (NAC) and captopril (CAP).[4] The validation parameters from a study highlight its suitability for this purpose.
| Validation Parameter | N-acetylcysteine (NAC) Derivative | Captopril (CAP) Derivative |
| Linearity (Determination Coefficient, r²) | ≥0.9996[4] | ≥0.9996[4] |
| Detection Limit (LOD) | ~8 ng/mL[4] | ~18 ng/mL[4] |
| Intra-day Precision (RSD%) for Peak Area Ratio | ≤1.58%[4] | ≤1.58%[4] |
| Intra-day Precision (RSD%) for Retention Time | ≤0.33%[4] | ≤0.33%[4] |
| Recovery | 99.50% (RSD ≤0.56%)[4] | 99.50% (RSD ≤0.56%)[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating this compound in their laboratories.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of a this compound standard.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] A typical gradient could be:
-
Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.[4]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and make serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and the sample solution.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Calculate the purity of the this compound sample by comparing its peak area to the calibration curve.
-
Assay and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound and its potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (e.g., 1 mg/mL) and create a series of dilutions for calibration.
-
Procedure:
-
Inject the standards and the sample solution into the GC-MS system.
-
Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. The characteristic ions for this compound are m/z 208 (molecular ion), 180, and 152.[1]
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify this compound using a calibration curve constructed from the standard solutions.
-
Stability-Indicating Method Development: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and a solution of the standard to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.
-
Subject the solutions and solid material to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed HPLC method (as in section 2.1).
-
Evaluate the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Visualizations
Workflow for Validation of this compound as an Analytical Standard
References
- 1. This compound | C14H8O2 | CID 69457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound: A new useful pre-column reagent for the determination of N-acetylcysteine and captopril in pharmaceuticals by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. veeprho.com [veeprho.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the Electrochemical Performance of 1,4-Anthraquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of 1,4-anthraquinone against other common quinones, namely 1,2-benzoquinone, 1,4-benzoquinone, and 1,4-naphthoquinone. The information is supported by experimental data from peer-reviewed literature, with a focus on applications in energy storage and potential implications for redox-sensitive biological systems.
Executive Summary
Quinones are a class of organic compounds that play a crucial role in various biological processes and have emerged as promising materials for electrochemical energy storage due to their reversible redox properties. This guide focuses on a comparative analysis of this compound and its counterparts. This compound and its derivatives often exhibit favorable cycling stability in battery applications. 1,4-Benzoquinone and 1,4-naphthoquinone derivatives have also been explored as high-capacity electrode materials. The electrochemical behavior of 1,2-benzoquinone is less documented in the context of battery performance. Understanding the distinct electrochemical characteristics of these quinones is essential for their targeted application in both materials science and drug development, where their redox activity can influence biological signaling pathways.
Comparative Electrochemical Performance
The following tables summarize key electrochemical performance metrics for this compound and other quinones based on available experimental data. It is important to note that the experimental conditions can significantly influence the measured values. Therefore, the conditions are provided for each data point to ensure a fair comparison.
Table 1: Redox Potentials
| Quinone | Redox Potential (V vs. Li/Li⁺) | Electrolyte | Reference Electrode | Notes |
| This compound | ~2.1 | 1 M LiPF6 in DMC | Li/Li⁺ | Average storage voltage.[1] |
| This compound Derivative (AQDS) | ~2.4 | 1 M LiPF6 in DMC | Li/Li⁺ | Two sulfonic sodium groups at 1 and 5 positions.[1] |
| 1,4-Benzoquinone Dimer (BBQ) | ~2.5 | Not Specified | Li/Li⁺ | Average discharge potential.[2] |
| 1,4-Naphthoquinone Derivative (DANQ) | 2.3 - 2.5 | Not Specified | Li/Li⁺ | 2,3-diamino-1,4-naphthoquinone.[3] |
| 1,2-Benzoquinone | Not widely reported in battery literature |
Table 2: Specific Capacity, Cycling Stability, and Rate Capability
| Quinone | Initial Discharge Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability | Electrolyte | Notes |
| This compound | ~144.5 (as composite with SBA-15) | 63.3 mAh/g after 50 cycles | Not specified | Not specified | [4] |
| This compound Derivative (O-THAQ) | 250 | 100 mAh g⁻¹ after 20 cycles | Not specified | Not specified | Oxidized 1,4,5,8-tetrahydroxy-9,10-anthraquinone.[5][6] |
| This compound Derivative (BAQIT) | ~250 | 190 mAh g⁻¹ after 300 cycles at 0.1C | 142 mAh g⁻¹ at 10C | Not specified | [7] |
| 1,4-Benzoquinone Dimer (BBQ) | ~190 (average) | ~120 mAh g⁻¹ after 8000 cycles at 2A g⁻¹ | Not specified | Not specified | [2] |
| Dilithium hydroquinone (from 1,4-benzoquinone) | 323 | 61% capacity retention after 30 cycles at 1C | 120 mAh g⁻¹ at 5C | Not specified | [8] |
| 1,4-Naphthoquinone Derivative (DANQ) | 250 | 99% capacity retention after 500 cycles at 0.2C | Excellent performance up to 50C | Not specified | 2,3-diamino-1,4-naphthoquinone.[3][9] |
| 1,4-Naphthoquinone Derivative (1,4-PNQ) | 231 | 185 mAh g⁻¹ after 120 cycles | 93.5% capacity retention after 500 cycles at 5C | G4 electrolyte | [10] |
| 1,2-Benzoquinone | Not widely reported in battery literature |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of quinone electrochemical performance.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the reversibility of the electrochemical reactions of the quinone compounds.
Methodology:
-
Working Electrode: A glassy carbon electrode is typically used. The electrode is polished with alumina slurry, sonicated in deionized water and ethanol, and dried before use.[11]
-
Counter Electrode: A platinum wire is commonly used as the counter electrode.[11]
-
Reference Electrode: A silver wire (Ag) or a saturated calomel electrode (SCE) is often used as the reference electrode.[11] For lithium-ion battery studies, a lithium metal electrode is used as both the counter and reference electrode.
-
Electrolyte: The electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6 or LiClO4) dissolved in an organic solvent mixture (e.g., dimethyl carbonate (DMC), dimethoxyethane (DME), or a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).[1][11] For aqueous systems, a buffered solution is used.
-
Analyte Concentration: The quinone derivative is dissolved in the electrolyte at a concentration typically ranging from 1 mM to 10 mM.
-
Procedure: The three electrodes are immersed in the electrolyte solution within an electrochemical cell. The cell is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen. Cyclic voltammograms are recorded by scanning the potential between defined limits at a specific scan rate (e.g., 50 mV/s).[11]
Galvanostatic Charge-Discharge Cycling
Objective: To evaluate the specific capacity, cycling stability, and rate capability of the quinone-based electrodes in a battery setup.
Methodology:
-
Electrode Preparation: The active material (quinone derivative) is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., aluminum foil for cathodes) and dried under vacuum.
-
Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared quinone-based electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a separator (e.g., Celgard 2400) soaked in the electrolyte.[12]
-
Electrolyte: A solution of a lithium salt (e.g., 1 M LiPF6) in a mixture of organic carbonates (e.g., EC/DMC) is commonly used.[12]
-
Testing Parameters: The cells are cycled at a constant current density (e.g., C/10, where C is the theoretical capacity) within a specific voltage window (e.g., 1.5-4.0 V vs. Li/Li⁺).[1][12] Rate capability is tested by cycling the cells at different C-rates (e.g., from 0.1C to 10C).
Visualizations
Quinone Structures and Redox Isomers
Caption: Structural relationship between the core quinone molecules.
Experimental Workflow for Electrochemical Analysis
Caption: A typical experimental workflow for evaluating the electrochemical performance of quinone-based materials.
Quinone-Mediated Redox Signaling
Caption: A simplified diagram of quinone redox cycling and its role in generating reactive oxygen species (ROS), which can modulate cellular signaling pathways.[13][14]
References
- 1. Tuning the electrochemical performances of anthraquinone organic cathode materials for Li-ion batteries through the sulfonic sodium functional group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Cyclic Performance of Lithium-Ion Battery Based on Anthraquinone/SBA-15 Composite Cathode Prepared via Ultra-Sonication | Scientific.Net [scientific.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anticancer Activity of 1,4-Anthraquinone and Its Derivatives Against Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of 1,4-Anthraquinone and its derivatives across various cancer cell lines. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Comparative Anticancer Activity of this compound Derivatives
The anticancer potential of this compound and its derivatives has been evaluated across a spectrum of cancer cell lines, with cytotoxicity being a key measure of efficacy. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter in this assessment. The data presented in the following tables summarizes the IC50 values of various this compound derivatives against several human cancer cell lines.
Table 1: IC50 Values of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (AQ) | L1210 | Leukemia | 0.025 (Day 2) | [1] |
| L1210 | Leukemia | 0.009 (Day 4) | [1] | |
| Anthraquinone Derivative 37 | DU-145 | Prostate Cancer | 10.2 | [2] |
| HT-29 | Colon Cancer | 8.5 | [2] | |
| Anthraquinone Derivative 38 | DU-145 | Prostate Cancer | 11.5 | [2] |
| HT-29 | Colon Cancer | 10.4 | [2] | |
| Anthraquinone Derivative 31 | PC3 | Prostate Cancer | 7.64 | [2] |
| Anthraquinone Derivative 32 | PC3 | Prostate Cancer | 8.89 | [2] |
| Anthraquinone-thiosemicarbazone 34 | K562 | Leukemia | 2.17 | [2] |
| Anthraquinone-thiosemicarbazone 35 | K562 | Leukemia | 2.35 | [2] |
| Anthraquinone-thiosemicarbazone 36 | HeLa | Cervical Cancer | 7.66 | [2] |
| Imine derivative 45 | HeLa | Cervical Cancer | 1.45 | [2] |
| Imine derivative 46 | HeLa | Cervical Cancer | 1.82 | [2] |
| Azasugar-anthraquinone 51 | MCF-7 | Breast Cancer | 17.3 | [2] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) | PC3 | Prostate Cancer | 4.65 | [3] |
| Amide anthraquinone derivative (8a) | HCT116 | Colon Cancer | 17.80 (µg/mL) | [4] |
| Hydroxyanthraquinone derivative A1 | HepG-2 | Liver Cancer | 12.5 | [3] |
Note: The activity of this compound and its derivatives can vary significantly depending on the specific chemical modifications and the cancer cell line being tested.
Mechanisms of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
Studies have shown that certain anthraquinone derivatives trigger apoptosis in cancer cells. For instance, treatment of HCT116 colon cancer cells with an amide anthraquinone derivative led to a significant increase in the apoptotic cell population.[4] While specific quantitative data for this compound is limited in the reviewed literature, the general mechanism involves the activation of caspase cascades, which are key executioners of apoptosis.
Cell Cycle Arrest
This compound has been observed to arrest the early stages of cell cycle progression in L1210 leukemic cells.[1] Furthermore, various derivatives have been shown to block the cell cycle at different phases. For example, some derivatives induce a G2/M phase arrest in the cell cycle.[2] An amide anthraquinone derivative, C10, was found to block the G2/M phase in HCT116 and HT29 colon cancer cells.[5] This prevents the cells from dividing and proliferating.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells in a lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating anticancer activity and the key signaling pathways involved.
Some anthraquinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Other derivatives may also trigger autophagy, a cellular self-degradation process, through the PI3K/AKT/mTOR pathway.
References
- 1. This compound: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1,4-Anthraquinone Quantification
This guide provides a comprehensive comparison of common analytical methods for the quantification of 1,4-Anthraquinone, tailored for researchers, scientists, and professionals in drug development. Below, we detail the experimental protocols, present comparative performance data, and illustrate a typical cross-validation workflow for these methods.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice due to its robustness and versatility, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity, and UV-Vis Spectrophotometry provides a simpler, more accessible option.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase, followed by detection. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Quantification based on the absorption of UV-Visible light by the analyte, following the Beer-Lambert law. |
| Instrumentation | HPLC system with UV/DAD or Mass Spectrometer detector. | GC system coupled with a Mass Spectrometer. | UV-Vis Spectrophotometer. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol, acetonitrile), filtration. May require solid-phase extraction (SPE) for complex matrices.[1] | Extraction with an organic solvent (e.g., ethyl acetate), followed by derivatization (e.g., silylation) to increase volatility.[2] | Reaction with a reagent (e.g., sodium dithionite in alkaline medium) to produce a colored derivative (anthrahydroquinone).[3] |
| Linearity Range | Typically wide, e.g., 0.25–50.00 μg/mL for various anthraquinones.[1] | Dependent on detector and derivatization efficiency, e.g., 50-5000 ng/mL.[2] | Generally narrower compared to chromatographic methods. |
| Limit of Detection (LOD) | High sensitivity. Can range from ~0.07 μg/mL (UV detection)[1] to <2.06 pg (MS/MS detection with derivatization).[4] | Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode. | Moderate sensitivity, dependent on the molar absorptivity of the derivative. |
| Limit of Quantification (LOQ) | High precision. Can range from ~0.20 μg/mL (UV detection).[1] | High precision and accuracy. | Lower precision compared to chromatographic methods. |
| Advantages | Robust, versatile, widely used, suitable for various detectors (UV, MS).[1][5] | High specificity and sensitivity, provides structural information.[6][7] | Simple, cost-effective, rapid analysis.[3] |
| Limitations | May require acidic additives in the mobile phase to prevent peak tailing.[1] | Requires analyte to be volatile or amenable to derivatization; high instrument cost.[2] | Prone to interference from other absorbing compounds in the sample matrix. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a reversed-phase HPLC method suitable for the separation and quantification of anthraquinones.
-
Instrumentation : A standard HPLC system equipped with a C18 analytical column (e.g., 125 mm x 4.6 mm, 5.0 μm particle size), a UV detector, and a data acquisition system.[1]
-
Reagents :
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phosphoric acid (analytical grade)
-
This compound standard
-
-
Chromatographic Conditions :
-
Procedure :
-
Standard Preparation : Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution (e.g., 0.25–5.00 μg/mL).[1]
-
Sample Preparation : Dissolve the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Analysis : Inject the standards and samples into the HPLC system.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the selective and sensitive analysis of this compound, particularly in complex matrices.
-
Instrumentation : A GC-MS system with an electron ionization (EI) source and a suitable capillary column.[2]
-
Reagents :
-
GC-MS Conditions :
-
Injector Temperature : 280°C.
-
Oven Program : Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
Carrier Gas : Helium at a constant flow rate.
-
MS Conditions : EI at 70 eV.[2] Monitor in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound-TMS (e.g., m/z 180, 152 for the underivatized form).[2]
-
-
Procedure :
-
Standard and Sample Preparation : Dissolve a known amount of sample or standard in ethyl acetate. Add the internal standard.
-
Derivatization : Transfer an aliquot (e.g., 80 µL) of the extract to a vial and add MSTFA (e.g., 20 µL). Heat the mixture at 80°C for 20 minutes.[2]
-
Analysis : After cooling, inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification : Create a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration. Calculate the analyte concentration in the samples.
-
UV-Vis Spectrophotometry
This protocol describes a colorimetric method for this compound quantification.
-
Instrumentation : A UV-Vis Spectrophotometer.
-
Reagents :
-
Sodium dithionite
-
Sodium hydroxide
-
This compound standard
-
Solvent (e.g., ethanol or an appropriate buffer)
-
-
Procedure :
-
Standard Preparation : Prepare a stock solution of this compound and dilute to create calibration standards.
-
Color Reaction : To a known volume of standard or sample solution, add an alkaline solution (e.g., NaOH) and sodium dithionite. This reduces the anthraquinone to the colored anthrahydroquinone.[3] A typical molar ratio of sodium hydroxide:sodium dithionite:anthraquinone is 50:3:1.[3] The reaction can be heated (e.g., 80°C for 10 min) to ensure completion.[3]
-
Measurement : After the reaction is complete and the solution has cooled, measure the absorbance at the wavelength of maximum absorption (λmax) for the colored product, which is approximately 505 nm.[3]
-
Quantification : Generate a calibration curve by plotting absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
-
Workflow and Logic Diagrams
The cross-validation of analytical methods is essential to ensure the accuracy and reliability of results.[8] The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
This diagram outlines the systematic process for comparing different analytical techniques. It begins with defining the analytical needs, followed by the independent development and validation of each method. The core of the process is the analysis of identical samples by each method and the statistical comparison of the resulting data to ensure consistency and identify any systematic bias. The final step involves selecting the most suitable method for routine application based on this comprehensive evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
Benchmarking 1,4-Anthraquinone-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development venturing into photosensitizers and solar cell technology, this guide provides a comparative analysis of 1,4-anthraquinone-based dyes in Dye-Sensitized Solar Cells (DSSCs). We present a candid evaluation of their performance against leading alternative dye classes, supported by experimental data and detailed protocols.
While the this compound core is a valuable scaffold in medicinal chemistry and dye industries due to its photophysical properties, its translation into the realm of DSSCs has been met with significant challenges.[1] This guide aims to objectively present the current standing of these dyes in solar cell applications, offering a realistic perspective for future research and development.
Performance Comparison: this compound Dyes vs. Alternatives
The performance of a DSSC is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The following tables summarize the performance parameters for representative this compound-based dyes and compare them with high-performing ruthenium-based, porphyrin, and other metal-free organic dyes.
Table 1: Photovoltaic Performance of this compound-Based Dyes in DSSCs
| Dye Structure/Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Aminohydroxyanthraquinone derivative 1 | - | - | - | 0.125 | [1] |
| Anthraquinone with carboxylic acid anchor | 0.44 | 0.52 | 0.60 | 0.13 | [1] |
| Polymeric anthraquinone sensitizer | 0.23 | 0.24 | 0.69 | 0.04 | [1] |
Note: Comprehensive data for a wide range of this compound-based dyes is limited in the literature, reflecting the challenges in achieving high performance with this class of sensitizers.
Table 2: Performance of High-Efficiency Alternative Dyes in DSSCs
| Dye Class | Representative Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Ruthenium-Based | N719 | 15.0 - 21.0 | 0.70 - 0.75 | 0.65 - 0.75 | 10 - 11.5 |
| Porphyrin-Based | YD2-o-C8 | ~22 | ~0.75 | ~0.72 | ~12.3 |
| Metal-Free Organic (Indoline) | D205 | 17.6 | 0.73 | 0.71 | 9.5 |
| Metal-Free Organic (Triphenylamine) | JK-2 | 14.0 | 0.75 | 0.76 | 8.01 |
The data clearly indicates that the power conversion efficiencies of this compound-based dyes are significantly lower than those of established high-performance dyes. Research suggests that the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework may impede efficient electron injection from the excited dye into the conduction band of the TiO₂ semiconductor, a critical step in the operation of a DSSC.[1]
Experimental Protocols
To ensure a standardized comparison, detailed experimental protocols for the synthesis of a representative this compound dye and the fabrication and characterization of a DSSC are provided below.
Synthesis of a Representative this compound Dye
A common synthetic route to functionalize the this compound core for DSSC applications involves the introduction of donor and acceptor moieties. For instance, a donor group can be introduced at the 1-position and an anchoring group, such as a carboxylic acid, at the 4-position to facilitate adsorption onto the TiO₂ surface.
Example Synthesis: The synthesis of a simple donor-acceptor this compound dye can be achieved through a multi-step process, often starting with commercially available substituted anthraquinones. A typical approach involves nucleophilic aromatic substitution reactions to introduce an amine donor and a subsequent functionalization to introduce the carboxylic acid anchor.
DSSC Fabrication Protocol
-
Preparation of TiO₂ Photoanode:
-
A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol.
-
A compact layer of TiO₂ is often deposited on the FTO glass to prevent short-circuiting.
-
A mesoporous TiO₂ paste is then applied onto the compact layer using a technique like screen printing or doctor-blading to create a film of desired thickness (typically 10-15 µm).
-
The TiO₂-coated electrode is then sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the TiO₂ nanoparticles.
-
-
Dye Sensitization:
-
The sintered TiO₂ photoanode is immersed in a solution of the dye (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) at room temperature.
-
After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
A counter electrode is prepared by depositing a thin layer of a catalyst, typically platinum, on another TCO glass.
-
The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic spacer (e.g., Surlyn®).
-
The cell is sealed by heating the spacer above its melting point.
-
-
Electrolyte Injection:
-
The electrolyte, typically containing an I⁻/I₃⁻ redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.
-
The holes are then sealed to prevent leakage of the electrolyte.
-
Photovoltaic Characterization
The performance of the fabricated DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are recorded with a source meter to determine the key photovoltaic parameters: Jsc, Voc, FF, and PCE.
Visualizing DSSC Operation and Workflow
To better understand the principles and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Working principle of a Dye-Sensitized Solar Cell.
References
Safety Operating Guide
Safe Disposal of 1,4-Anthraquinone: A Procedural Guide for Laboratory Professionals
The proper disposal of 1,4-Anthraquinone is critical for ensuring laboratory safety and environmental protection. As a substance that may cause skin sensitization and is suspected of being a carcinogen, adherence to strict disposal protocols is mandatory.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.[3]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[4] After handling, wash hands and any exposed skin thoroughly.[5]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for safety and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₂ | [2][6] |
| Molecular Weight | 208.22 g/mol | [2][6] |
| Appearance | Orange to red solid | [2][7] |
| Melting Point | 216 - 218 °C (420.8 - 424.4 °F) | [2] |
| Water Solubility | < 1 mg/mL at 23°C (73°F) | [6] |
| Specific Gravity | 1.438 at 20°C (68°F) | [6] |
| Vapor Density | 7.16 (Air = 1) | [6] |
| Flash Point (Anthraquinone) | 185°C (365°F) | [6] |
| Toxicity (LD50 Oral, Rat for 1,4-Diaminoanthraquinone) | 5,790 mg/kg | [3] |
Operational and Disposal Plans
Experimental Protocol 1: Spill Management
In the event of a this compound spill, immediate and correct action is crucial to prevent contamination and exposure.
Methodology:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the area, as the material is combustible.[6][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination:
-
Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue from the spill surface.[6]
-
Place the used absorbent paper and any contaminated clothing into a vapor-tight plastic bag for disposal.[6]
-
Wash the contaminated surface first with 60-70% ethanol, followed by a thorough wash with soap and water.[6]
-
-
Final Verification: Do not re-enter the area without protective gear until a safety officer has verified that the cleanup is complete and the area is safe.[6]
Experimental Protocol 2: Proper Disposal Procedure
This compound must be disposed of as hazardous waste.[9] This process involves careful collection, storage, and transfer to a certified disposal facility, adhering to both federal and local regulations.
Methodology:
-
Waste Identification: Classify waste containing this compound as hazardous. Due to its potential carcinogenicity and skin sensitization properties, it falls under hazardous waste categories.[1][10]
-
Waste Collection:
-
Storage:
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Carcinogen Hazard").
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or with general laboratory trash.[4][10]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Disposal methods often involve controlled incineration at a permitted facility.[8]
-
-
Documentation:
Regulatory Compliance
The management of hazardous waste is governed by federal regulations, primarily the Resource Conservation and Recovery Act (RCRA), as well as state-specific laws.[13] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from generation to final disposal.[13] Generators of hazardous waste are categorized based on the quantity of waste produced and have specific responsibilities for storage, labeling, and record-keeping.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. uprm.edu [uprm.edu]
- 5. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]
- 6. ANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. Hazardous Waste Regulations [rila.org]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. youtube.com [youtube.com]
Personal protective equipment for handling 1,4-Anthraquinone
This guide provides immediate safety, operational, and disposal information for the handling of 1,4-Anthraquinone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Appropriate protective gloves and clothing to prevent skin exposure.[1][2] | To prevent skin contact with the chemical. |
| Respiratory Protection | Not required under normal use conditions.[2] A particle filter respirator is recommended if dust is generated.[2][3] | To prevent inhalation of dust particles. |
Operational Plan: Safe Handling Protocol
Following a standardized operational plan ensures that this compound is handled safely from receipt to disposal.
-
Preparation :
-
Handling :
-
Storage :
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spills :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[1]
-
Ingestion : Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Disposal Method :
-
Dispose of the chemical waste through a licensed disposal company.[7]
-
Do not dispose of it down the drain or with general laboratory trash.[6][8]
-
Handle uncleaned containers as you would the product itself.[8][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][8][9]
-
Safety and Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


